AFP464 free base
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJKUICJXPKFQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196970 | |
| Record name | AFP-464 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468719-52-0 | |
| Record name | AFP-464 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468719520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFP-464 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFP-464 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HFV0VQ36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AFP464: A Technical Guide to its Mechanism of Action via Aryl Hydrocarbon Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP464, a prodrug of aminoflavone (AF), is a promising anti-cancer agent that has undergone clinical investigation for the treatment of solid tumors, particularly breast and renal cancers. Its mechanism of action is intrinsically linked to the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This technical guide provides an in-depth overview of the molecular processes initiated by AFP464, focusing on its interaction with the AhR signaling pathway. The information presented herein is intended to support further research and drug development efforts in this area.
Core Mechanism: Aryl Hydrocarbon Receptor Activation
AFP464 is rapidly converted to its active form, aminoflavone, by plasma esterases. Aminoflavone acts as a ligand for the aryl hydrocarbon receptor (AhR), a protein resident in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.
Inside the nucleus, the activated AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes CYP1A1 and CYP1B1.
These induced CYP enzymes subsequently metabolize aminoflavone into reactive cytotoxic species. These metabolites can form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells. This unique mechanism of "self-induced" metabolic activation contributes to the selective antitumor activity of AFP464.
Quantitative Data Summary
While specific binding affinity (Kd) and EC50 values for aminoflavone's interaction with the AhR are not extensively reported in publicly available literature, semi-quantitative data and cytotoxicity metrics provide insights into its potency and efficacy.
Table 1: Semi-Quantitative Analysis of Aminoflavone-Mediated AhR Activation
| Parameter | Cell Line | Observation | Citation(s) |
| XRE-dependent Luciferase Expression | MCF-7 | 7- to 8-fold increase | [1] |
| CYP1A1 mRNA Induction | MCF-7 | ~100-fold increase | [2] |
| AhR Nuclear Translocation | TK-10, Caki-1, SN12-C | Observed with 1 µM AF (0.5-6 hours) | [3] |
Table 2: In Vitro Cytotoxicity of Aminoflavone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Incubation Time | Citation(s) |
| MCF-7 | Breast | Not specified (sensitive) | - | [2] |
| MDA-MB-468 | Breast | Sensitive | - | [4] |
| Cal51 | Breast | Sensitive | - | [4] |
| MDA-MB-231 | Breast | Inactive/Resistant | - | [5] |
| TK-10 | Renal | Sensitive | - | [6] |
| Caki-1 | Renal | Sensitive | - | [6] |
| SN12-C | Renal | Sensitive | - | [6] |
| ACHN | Renal | Resistant | - | [6] |
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical signaling pathway initiated by aminoflavone is depicted below.
References
- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Core Mechanism of AFP464: An In-depth Technical Guide to its HIF-1α Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP464, a prodrug of aminoflavone (AF), has emerged as a compound of interest in oncology research due to its unique cytotoxic mechanisms and its ability to modulate the hypoxic response in tumor cells. Overexpression of Hypoxia-Inducible Factor-1α (HIF-1α) is a common feature in a majority of human cancers and is associated with poor prognosis and resistance to therapy. Consequently, HIF-1α represents a prime target for novel anticancer therapeutics. This technical guide provides a detailed overview of the signaling pathway through which AFP464, via its active metabolite aminoflavone, inhibits HIF-1α, supported by quantitative data and comprehensive experimental protocols.
AFP464 is rapidly converted to aminoflavone by non-specific plasma esterases. While aminoflavone is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR), its inhibitory effect on HIF-1α is notably independent of a functional AhR pathway.[1] The primary mechanism of action involves a dual effect on HIF-1α: a reduction in its mRNA expression and an inhibition of its protein translation.[2] This guide will dissect these pathways, present the quantitative effects of aminoflavone, and provide detailed methodologies for the key experiments that have elucidated this mechanism.
The AFP464 (Aminoflavone) HIF-1α Inhibition Pathway
Aminoflavone's inhibition of HIF-1α is a multi-faceted process that occurs independently of the canonical VHL-mediated proteasomal degradation pathway. The primary points of intervention are at the levels of mRNA expression and protein synthesis.
Under hypoxic conditions, HIF-1α protein typically stabilizes, translocates to the nucleus, dimerizes with HIF-1β (ARNT), and activates the transcription of target genes involved in angiogenesis, glycolysis, and cell survival. Aminoflavone disrupts this cascade through two main mechanisms:
-
Reduction of HIF-1α mRNA Expression: Aminoflavone treatment leads to an approximately 50% decrease in HIF-1α mRNA levels under hypoxic conditions.[2] This effect is dependent on active transcription, as it is abrogated by the transcription inhibitor actinomycin D.[2] This suggests that aminoflavone may influence the stability of the HIF-1α transcript or interfere with a transcriptional co-activator required for its expression.
-
Inhibition of HIF-1α Protein Translation: Despite only a partial reduction in mRNA, aminoflavone almost completely blocks the accumulation of HIF-1α protein.[1] This indicates a significant impact on the translational efficiency of the existing HIF-1α mRNA. Experiments have shown that aminoflavone does not affect the half-life of the HIF-1α protein, further supporting that its mechanism is not through enhanced degradation.
The following diagram illustrates the known signaling pathway for aminoflavone-mediated HIF-1α inhibition.
Quantitative Data
The following tables summarize the quantitative effects of aminoflavone on HIF-1α and its cytotoxic activity in various cancer cell lines.
Table 1: In Vitro Efficacy of Aminoflavone on HIF-1α Pathway
| Parameter | Cell Line | Concentration | Effect | Reference |
| HIF-1α Protein Inhibition | MCF-7 | 0.25 µM | Near complete inhibition | |
| HIF-1α Protein Inhibition | T47D | 0.5 µM | Inhibition observed | [3] |
| HIF-1α Protein Inhibition | CAKI-1 | 0.5 µM | Inhibition observed | [3] |
| HIF-1α Protein Inhibition | OVCAR3 | 0.5 µM | Inhibition observed | [3] |
| HIF-1α mRNA Reduction | MCF-7 | 0.25 µM | ~50% decrease | [2] |
| HIF-1α Transcriptional Activity | MCF-7 | 0.25 µM | Significant inhibition | |
| HIF-1α Target Gene mRNA (VEGF, CA9, PDK-1) | MCF-7 Xenograft | 60 mg/kg (AF) | ~70% decrease | |
| HIF-1α Protein Inhibition | MCF-7 Xenograft | 60 mg/kg (AF) | ~90% inhibition |
Table 2: Cytotoxicity of Aminoflavone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 22.4 | [4] |
| HTB-26 | Breast Cancer | 10-50 | [4] |
| PC-3 | Pancreatic Cancer | 10-50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [4] |
| 5637 | Bladder Cancer | 2.97 | [5] |
| HT-1376 | Bladder Cancer | 5.89 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the HIF-1α inhibitory activity of AFP464/aminoflavone.
Western Blot for HIF-1α Detection
This protocol is for the detection of HIF-1α protein levels in cell lysates.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7) to 70-80% confluency in appropriate media.
-
Induce hypoxia by placing cells in a hypoxic chamber (1% O₂) or by treating with a hypoxia-mimetic agent (e.g., 100 µM CoCl₂ or DFO) for 4-16 hours.
-
Treat cells with desired concentrations of aminoflavone during the hypoxic incubation.
-
-
Protein Extraction:
-
Due to the rapid degradation of HIF-1α in the presence of oxygen, perform lysis quickly on ice.[6]
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate). For nuclear extracts, follow a nuclear/cytoplasmic fractionation protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-50 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-479) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize HIF-1α band intensity to a loading control like β-actin or α-tubulin.
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α and Target Gene Expression
This protocol measures the relative mRNA levels of HIF-1α and its downstream target genes.
-
Cell Treatment and RNA Extraction:
-
Treat cells with aminoflavone under normoxic or hypoxic conditions as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for HIF-1α, VEGF, CA9, PDK-1, and a housekeeping gene (e.g., β-actin or GAPDH).
-
Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Measurement of Protein Synthesis by ³⁵S-Methionine Labeling
This protocol assesses the rate of new protein synthesis.[7][8]
-
Cell Preparation:
-
Culture cells to a suitable density.
-
Wash the cells with methionine-free DMEM.
-
Starve the cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.
-
-
Metabolic Labeling:
-
Add fresh methionine-free DMEM containing ³⁵S-methionine (e.g., 50-100 µCi/mL) and the desired concentration of aminoflavone.
-
Incubate for a defined period (e.g., 30 minutes to 4 hours) to allow for the incorporation of the radioactive label into newly synthesized proteins.
-
-
Cell Lysis and Immunoprecipitation (for specific protein synthesis):
-
Wash the cells with ice-cold PBS to stop the labeling.
-
Lyse the cells as described in the Western blot protocol.
-
To measure the synthesis of a specific protein like HIF-1α, perform immunoprecipitation using a HIF-1α specific antibody.
-
-
Quantification:
-
For total protein synthesis, precipitate the proteins from the lysate using trichloroacetic acid (TCA).
-
Wash the protein pellet with ethanol and dissolve it in a suitable buffer.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For specific protein synthesis, run the immunoprecipitated sample on an SDS-PAGE gel, dry the gel, and expose it to an X-ray film or a phosphorimager screen.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of AFP464.[9][10]
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ MCF-7 cells) into the flank of the mice. For estrogen-dependent cell lines like MCF-7, estradiol supplementation is required.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AFP464 (e.g., via intraperitoneal or intravenous injection) or vehicle control according to the desired dosing schedule and concentration.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for Western blot analysis of HIF-1α protein levels and qRT-PCR analysis of HIF-1α target gene expression.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of investigating the AFP464 HIF-1α inhibition pathway and a typical experimental workflow.
Conclusion
AFP464, through its active metabolite aminoflavone, presents a compelling mechanism for targeting the HIF-1α pathway in cancer. Its dual action of reducing HIF-1α mRNA levels and inhibiting protein translation, independent of the classical AhR and VHL pathways, distinguishes it from other HIF-1α inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and potentially exploit this unique therapeutic avenue. Understanding the intricacies of this pathway is essential for the rational design of future studies and the clinical development of AFP464 and similar compounds.
References
- 1. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]
- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Translation Study – Label Protein with S35 Methionine in Cells [en.bio-protocol.org]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of AFP464 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of AFP464 free base, a synthetic lysyl prodrug of aminoflavone. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide | [1] |
| CAS Number | 468719-52-0 | [1] |
| Molecular Formula | C₂₂H₂₃F₃N₄O₃ | [1][3] |
| Molecular Weight | 448.45 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C@H(CCCCN)N)F)N)F | [3] |
| InChI Key | WHWJKUICJXPKFQ-ZDUSSCGKSA-N | [1][3] |
| Topological Polar Surface Area | 141 Ų | PubChem (Computed) |
| Hydrogen Bond Donor Count | 5 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |
| Rotatable Bond Count | 7 | PubChem (Computed) |
Mechanism of Action and Signaling Pathways
AFP464 is a prodrug that is rapidly converted to its active form, aminoflavone, by non-specific plasma esterases.[1][4][5] The anti-cancer activity of aminoflavone is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][4]
Upon entering the cell, aminoflavone binds to the AhR in the cytoplasm. This complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1][4]
These induced CYP enzymes metabolize aminoflavone into reactive, toxic metabolites. These metabolites can covalently bind to DNA, forming DNA adducts that trigger a DNA damage response.[1] This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis.[1]
Interestingly, aminoflavone has also been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in an AhR-independent manner, suggesting a dual mechanism of action that could be beneficial in the hypoxic tumor microenvironment.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide on Formyl Peptide Receptor 2 (FPR2) and its Agonists
To the Esteemed Researcher,
This technical guide addresses the core principles of Formyl Peptide Receptor 2 (FPR2) signaling, its diverse agonists, and the experimental methodologies used to study their interactions. It is critical to preface this guide with a clarification regarding the compound AFP464. Based on a comprehensive review of the scientific literature, AFP464 is identified as a synthetic lysyl prodrug of aminoflavone, an anticancer agent that exerts its effects through the aryl hydrocarbon receptor (AhR) signaling pathway[1][2][3][4]. There is no scientific evidence to support a direct interaction or signaling cascade between AFP464 and the Formyl Peptide Receptor 2 (FPR2).
Therefore, this guide will focus on the well-established pharmacology of FPR2 and its interaction with representative agonists, providing the in-depth technical information you require for your research in this area.
Introduction to Formyl Peptide Receptor 2 (FPR2)
Formyl Peptide Receptor 2 (FPR2), also known as FPR2/ALX, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response and the resolution of inflammation[5]. It is considered a "promiscuous" receptor due to its ability to bind a wide variety of structurally diverse ligands, including peptides, proteins, and lipids[6][7]. This promiscuity allows FPR2 to mediate a broad spectrum of cellular responses, ranging from pro-inflammatory to anti-inflammatory and pro-resolving actions, depending on the specific ligand and cell type[7][8].
FPR2 is primarily expressed on myeloid cells, such as neutrophils and monocytes, but is also found on various other cell types, including epithelial cells, endothelial cells, and neurons[8]. Its diverse expression pattern and ligand profile make it an attractive therapeutic target for a range of inflammatory diseases and other pathologies[6].
FPR2 Signaling Pathways
FPR2 canonically couples to the Gαi/o subfamily of G proteins[6]. Ligand binding to FPR2 induces a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then initiate several downstream signaling cascades:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC) isoforms[6].
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B), leading to their activation and subsequent downstream signaling involved in cell survival and proliferation[6].
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR2 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis[6].
The specific signaling pathway activated by FPR2 can be ligand-dependent, a phenomenon known as biased agonism. This allows different agonists to elicit distinct cellular responses through the same receptor[9].
Signaling Pathway Diagram:
Caption: FPR2 Signaling Cascade.
Quantitative Data for Representative FPR2 Agonists
The following table summarizes the binding affinity and efficacy data for several well-characterized FPR2 agonists.
| Agonist | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| WKYMVm | Human FPR2 | Ca2+ Mobilization | FPR2-HL60 | EC50 | 1.2 µM | [10] |
| Annexin A1 (Ac2-26) | Human FPR2 | ERK Phosphorylation | CHO | EC50 | ~1 µM | [8] |
| Compound 8 | Human FPR2 | β-arrestin Recruitment | - | EC50 | 20 nM | [8] |
| Compound 8 | Human FPR2 | Ca2+ Mobilization | - | EC50 | 740 nM | [8] |
| BMS-986235 | Human FPR2 | - | - | EC50 | 0.41 nM | [10] |
| BMS-986235 | Mouse FPR2 | - | - | EC50 | 3.4 nM | [10] |
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq/11 or Gi/o-coupled GPCR signaling.
Materials:
-
FPR2-expressing cells (e.g., transfected HEK293 or HL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
FPR2 agonist of interest
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Cell Preparation:
-
Plate FPR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the plate in the microplate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a set period.
-
Add the FPR2 agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Experimental Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a key function of FPR2 in immune cells.
Materials:
-
Neutrophils or other FPR2-expressing migratory cells
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size for neutrophils)
-
Chemoattractant (FPR2 agonist)
-
Control medium (e.g., RPMI 1640 with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Cell Preparation:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the cells in control medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Chamber Setup:
-
Add the chemoattractant (FPR2 agonist) at various concentrations to the lower wells of the chemotaxis chamber.
-
Add control medium to the negative control wells.
-
Place the porous membrane over the lower wells.
-
-
Cell Addition:
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
-
Cell Staining and Counting:
-
Remove the membrane and wipe the cells from the upper surface.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis:
-
Plot the number of migrated cells against the agonist concentration to determine the chemotactic index and the optimal chemotactic concentration.
-
Experimental Workflow Diagram:
Caption: Chemotaxis Assay Workflow.
Conclusion
FPR2 is a multifaceted receptor with a critical role in inflammation and its resolution. Understanding its complex signaling and pharmacology is essential for the development of novel therapeutics. While AFP464 does not appear to be an FPR2 agonist, the study of well-characterized agonists provides a robust framework for investigating the therapeutic potential of targeting this receptor. This guide provides a foundational understanding of FPR2, its signaling pathways, and the experimental approaches to further elucidate its function.
References
- 1. Afp-464 | C24H31F3N4O9S2 | CID 21144069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
AFP464 Free Base in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AFP464, a lysyl prodrug of aminoflavone (AF), has emerged as a noteworthy investigational agent in oncology. Its unique mechanism of action, centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, distinguishes it from many conventional chemotherapeutics. This activation leads to the metabolic conversion of aminoflavone by cytochrome P450 enzymes into reactive species that induce DNA damage and subsequent apoptosis in cancer cells. Preclinical studies have demonstrated its activity in a range of cancer cell lines, including breast, renal, and ovarian cancers. Clinical investigations have further explored its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. This technical guide provides an in-depth overview of AFP464, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Introduction
AFP464 (NSC 710464) is a water-soluble prodrug developed to improve the bioavailability of the active compound, aminoflavone. Upon administration, AFP464 is rapidly converted to aminoflavone by plasma esterases. The anticancer activity of aminoflavone is contingent on its metabolic activation within tumor cells, a process that underscores its selective potential. This guide will delve into the core aspects of AFP464's pharmacology, preclinical efficacy, and clinical development, offering a comprehensive resource for researchers in the field.
Mechanism of Action
The primary mechanism of action of aminoflavone, the active metabolite of AFP464, involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] This pathway is traditionally associated with the metabolism of xenobiotics.
Caption: Workflow for a standard MTT cell viability assay.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of aminoflavone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. 5. Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved caspase-3.
-
Cell Lysis: Treat cells with aminoflavone for various time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of aminoflavone on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with aminoflavone for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. [2][3][4][5]4. Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of AFP464 in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, Caki-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AFP464 (intravenously or intraperitoneally) and a vehicle control according to the desired dosing schedule and duration.
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for the AFP464-treated group compared to the control group.
Conclusion
AFP464 represents a promising class of anticancer agents with a distinct mechanism of action that leverages the metabolic machinery of cancer cells. Its activity is mediated through the AhR signaling pathway, leading to DNA damage and apoptosis. Preclinical data have demonstrated its efficacy in various cancer models, and early clinical trials have provided valuable information on its safety and pharmacokinetics. Further research is warranted to fully elucidate its therapeutic potential, identify predictive biomarkers of response, and explore its efficacy in combination with other anticancer agents. This technical guide provides a foundational resource to support ongoing and future investigations into this intriguing compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Prodrug Conversion of AFP464 to Aminoflavone in Human Plasma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP464, a novel anticancer agent, was developed as a more soluble prodrug of aminoflavone (AF). This strategic chemical modification facilitates intravenous administration and relies on the efficient conversion to the active cytotoxic agent, aminoflavone, within the patient's plasma. Understanding the kinetics, mechanisms, and analytical methodologies for this conversion is paramount for the clinical development and therapeutic optimization of AFP464. This technical guide provides a comprehensive overview of the conversion of AFP464 to aminoflavone in human plasma, summarizing key pharmacokinetic data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
AFP464 is identified as a lysyl derivative of aminoflavone, a modification designed to enhance its aqueous solubility.[1][2] The conversion to the active aminoflavone molecule is a rapid process mediated by the enzymatic activity of nonspecific esterases present in plasma.[1][2][3][4][5] This biotransformation is crucial for the drug's mechanism of action, which involves the interaction of aminoflavone with the Aryl Hydrocarbon Receptor (AhR).
Quantitative Pharmacokinetic Data
Clinical studies have elucidated the pharmacokinetic profiles of both AFP464 and its active metabolite, aminoflavone, in human subjects. A phase I clinical trial involving patients with advanced solid tumors provides the most detailed in vivo data available to date. The following tables summarize the key pharmacokinetic parameters determined from this trial.
| Parameter | AFP464 | Aminoflavone (AF) | Reference |
| Terminal Half-Life (t½) | 7.9 ± 5.9 hours | 4.7 ± 2.2 hours | [3] |
| Clearance (CL) | 240 ± 47 L/hr/m² | Not directly reported | [3] |
| AUC Ratio (AF/AFP464) | - | 2.8 | [3] |
Table 1: Human Pharmacokinetic Parameters of AFP464 and Aminoflavone. Data are presented as mean ± standard deviation. AUC denotes the area under the plasma concentration-time curve.
Experimental Protocols
The quantification of AFP464 and aminoflavone in plasma is essential for pharmacokinetic analysis and is typically achieved through validated bioanalytical methods. Furthermore, in vitro plasma stability assays are critical for determining the rate and extent of prodrug conversion.
Quantification of Aminoflavone in Human Plasma by LC-MS/MS
A sensitive and reliable reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of aminoflavone in human plasma.[6]
Sample Preparation:
-
To 0.25 mL of human plasma, add 1.0 mL of ethyl acetate containing 50 ng/mL of zileuton as an internal standard.
-
Vortex the mixture for liquid-liquid extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic Conditions:
-
Column: Waters X-Terra™ MS C18
-
Mobile Phase: Methanol/water (70:30, v/v) containing 0.45% formic acid
-
Flow Rate: 0.2 mL/min (isocratic)
-
Run Time: 6 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Positive Ionization (ESI+)
-
Monitoring: Tandem mass spectrometry (MS/MS)
-
Mass Transition (Aminoflavone): m/z 321.1 → 109.5
-
Mass Transition (Zileuton - IS): m/z 237.1 → 160.8
Method Performance:
-
Lower Limit of Quantitation (LLOQ): 5 ng/mL
-
Calibration Curve Range: 5 to 2000 ng/mL
In Vitro Plasma Stability Assay for AFP464
While a specific, detailed protocol for the in vitro plasma stability of AFP464 has not been published, a general protocol can be adapted to determine its conversion rate to aminoflavone.
Protocol Outline:
-
Preparation: Prepare a stock solution of AFP464 in a suitable solvent (e.g., DMSO).
-
Incubation: Spike AFP464 into pre-warmed human plasma at a defined concentration (e.g., 1 µM) and incubate at 37°C.
-
Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: At each time point, terminate the enzymatic reaction by adding a quenching solution, such as acetonitrile, often containing an internal standard for both AFP464 and aminoflavone.
-
Sample Processing: Precipitate the plasma proteins by vortexing and centrifugation.
-
Analysis: Analyze the supernatant for the concentrations of both AFP464 and aminoflavone using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining AFP464 against time to determine its half-life (t½) in plasma. Concurrently, plot the formation of aminoflavone over time.
Visualizing the Conversion and Mechanism of Action
The following diagrams illustrate the key processes involved in the conversion of AFP464 and the subsequent mechanism of action of aminoflavone.
Conclusion
The conversion of the prodrug AFP464 to its active form, aminoflavone, is a critical step in its therapeutic action. This process is efficiently carried out by nonspecific esterases in the plasma, leading to systemic exposure to the cytotoxic agent. The pharmacokinetic data from clinical trials provide valuable insights into the in vivo behavior of both the prodrug and the active molecule. The analytical and in vitro methods outlined here form the basis for the continued study and development of this and similar prodrug strategies in oncology. Further research to identify the specific plasma esterases involved and to quantify the in vitro conversion kinetics would provide a more complete understanding of this important biotransformation process.
References
- 1. Reactivation of Estrogen Receptor α by Vorinostat Sensitizes Mesenchymal-Like Triple-Negative Breast Cancer to Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor | PLOS One [journals.plos.org]
- 2. Reactivation of Estrogen Receptor α by Vorinostat Sensitizes Mesenchymal-Like Triple-Negative Breast Cancer to Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate aminoflavone (NSC 686288) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AFP464 Free Base (CAS Number: 468719-52-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFP464 is a synthetic lysyl prodrug of aminoflavone (AF), developed to enhance the aqueous solubility of its parent compound. Upon administration, AFP464 is rapidly converted to the pharmacologically active aminoflavone by non-specific plasma esterases. Aminoflavone exhibits potent antiproliferative and antineoplastic activities through a unique mechanism of action involving the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This activation leads to the induction of cytochrome P450 enzymes, which in turn metabolize aminoflavone into cytotoxic DNA-binding agents, ultimately triggering apoptosis in cancer cells. Furthermore, aminoflavone has demonstrated inhibitory effects on Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key protein in tumor survival and progression, through a pathway independent of AhR. This guide provides a comprehensive overview of the technical data, experimental protocols, and signaling pathways associated with AFP464 and its active metabolite, aminoflavone.
Chemical and Physical Properties
AFP464 free base is characterized by the following properties:
| Property | Value |
| CAS Number | 468719-52-0[1] |
| Chemical Formula | C22H23F3N4O3[1] |
| Molecular Weight | 448.45 g/mol [1] |
| IUPAC Name | (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide[1] |
| Synonyms | AFP464, NSC710464[1][2] |
| Appearance | Not specified in provided results |
| Solubility | Synthesized to improve the aqueous solubility of aminoflavone[1] |
| Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months)[1] |
Mechanism of Action
AFP464 functions as a prodrug, undergoing rapid conversion to its active form, aminoflavone (AF), in the plasma. The anticancer effects of aminoflavone are mediated through two primary signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Dependent Pathway
The primary mechanism of action for aminoflavone involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][3]
-
Activation and Translocation: Aminoflavone acts as a ligand for the AhR. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT), also known as HIF-1β.[4][5]
-
Gene Induction: This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, and to a lesser extent, CYP1B1.[1][3]
-
Metabolic Activation and Cytotoxicity: These induced CYP450 enzymes metabolize aminoflavone into reactive electrophilic metabolites.[6] These toxic metabolites covalently bind to DNA, forming DNA adducts.[1][3] This DNA damage leads to the phosphorylation of p53 and the subsequent induction of the p53 downstream target p21Waf1/Cip1, ultimately resulting in apoptosis.[1][3]
HIF-1α Inhibition (AhR-Independent Pathway)
Aminoflavone has also been shown to inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor for tumor adaptation to hypoxia, through a mechanism independent of a functional AhR pathway.[4][5] This suggests that the anticancer activity of aminoflavone may be multifaceted. The IC50 for HIF-1α inhibition by AFP464 has been reported as 0.25 μM.[2][7]
Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided the following pharmacokinetic data for AFP464 and its active metabolite, aminoflavone, following a 3-hour intravenous infusion.[6][8]
| Parameter | AFP464 | Aminoflavone (AF) |
| Half-life (t½) | 7.9 ± 5.9 hours[8] (mean), 5.6 hours (range 0.2–25.3 h)[6] | 4.7 ± 2.2 hours[8] (mean), 3.4 hours (range 0.9–7.0 h)[6] |
| Clearance | 240 ± 47 L/hr/m²[8] (mean), 259 L/h/m² (range 143–444 L/h/m²)[6] | Not specified |
| AUC | AF AUC values were 2.8-fold higher than AFP464[8] | |
| Steady-State Plasma Concentration (Css) | Achieved within 2 hours of infusion[8] | 125 nM at 27 mg/m² dose[8] |
| Dose Proportionality | Pharmacokinetics were linear over the 10 - 27 mg/m² dose range[8] | AF exposure increased in proportion to dose[6] |
Clinical Data
A Phase I study of once-weekly AFP464 administered on days 1, 8, and 15 of a 28-day cycle in patients with advanced solid tumors established a maximally tolerated dose (MTD) of 53 mg/m².[6] Dose-limiting toxicities (DLTs) included grade 3 liver enzyme elevations, grade 4 thrombosis, and grade 4 decreased carbon monoxide diffusing capacity (DLCO) with pneumonitis.[6] Pulmonary toxicity was identified as a dose-limiting factor.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of AFP464 and aminoflavone.
Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the cytotoxic effects of AFP464 on human renal cancer cell lines (e.g., TK-10, SN12C, Caki-1, and ACHN).[9]
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with varying concentrations of AFP464 or vehicle control for a specified duration (e.g., 72 hours).[5]
-
Following treatment, add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Objective: To assess the effects of AFP464 on cell cycle progression and apoptosis induction.[9]
-
Methodology:
-
Culture cells in the presence of AFP464 or vehicle control for the desired time period.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
For cell cycle analysis, fix the cells in cold 70% ethanol and store at -20°C. Before analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
For apoptosis analysis, use an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blot Analysis for Protein Expression
-
Objective: To measure the levels of specific proteins (e.g., c-Met phosphorylation, HIF-1α, HIF-1β, p21) following treatment with AFP464.[4][9]
-
Methodology:
-
Treat cells with AFP464 or vehicle control for the specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wound Healing Assay for Cell Migration
-
Objective: To evaluate the effect of AFP464 on the migratory properties of cancer cells.[9]
-
Methodology:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Add fresh media containing AFP464 or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of AFP464.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
AFP464, as a prodrug of aminoflavone, represents a promising anticancer agent with a distinct mechanism of action. Its ability to induce tumor-specific metabolic activation via the AhR pathway, coupled with its AhR-independent inhibition of the critical HIF-1α survival pathway, provides a dual-pronged attack on cancer cells. The clinical data, while indicating a need for careful management of pulmonary toxicity, support its potential therapeutic utility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and its potential applications in oncology. Further research is warranted to fully elucidate the nuances of its signaling pathways and to optimize its therapeutic index for clinical use.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. tebubio.com [tebubio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of AFP464: A Technical Guide for Researchers
An in-depth exploration of the core pharmacology of AFP464, a novel antineoplastic agent, designed for researchers, scientists, and drug development professionals. This guide details the compound's mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its evaluation.
Introduction to AFP464
AFP464 (NSC 710464) is a synthetic lysyl prodrug of the aminoflavone, 5-amino-2-(4-amino-3-methylphenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one. Developed to enhance the solubility of its parent compound, aminoflavone (AF), AFP464 exhibits promising antiproliferative and antineoplastic activities. In plasma, AFP464 is rapidly converted to the active aminoflavone. This guide provides a comprehensive overview of the pharmacological properties of AFP464, with a focus on its molecular mechanisms and the experimental frameworks used to elucidate them.
Mechanism of Action
The antitumor activity of AFP464 is multifaceted, involving both aryl hydrocarbon receptor (AhR)-dependent and -independent pathways.
AhR-Dependent Pathway: Bioactivation and DNA Damage
The primary mechanism of action for AFP464 is initiated by its conversion to aminoflavone, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). This interaction triggers a signaling cascade that ultimately leads to cancer cell death.
Aminoflavone activates the AhR signaling pathway, leading to the increased expression of cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, and to a lesser extent, CYP1B1[1]. These enzymes then metabolize aminoflavone into reactive toxic metabolites[1]. These metabolites covalently bind to DNA, forming DNA adducts[1]. The resulting DNA damage leads to the phosphorylation and stabilization of the tumor suppressor protein p53 and the induction of its downstream target, p21Waf1/Cip1, which ultimately culminates in apoptosis[1][2]. The induction of CYP1A1 and subsequent covalent binding of the AF metabolite are crucial for its cytotoxic effects, as demonstrated in sensitive human MCF-7 breast cancer cells[2].
AhR-Independent Pathway: Inhibition of HIF-1α
Interestingly, aminoflavone also exhibits antitumor activity through a mechanism that is independent of a functional AhR pathway. Studies have shown that aminoflavone can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[3]. This inhibition occurs at the level of HIF-1α mRNA expression, which is decreased by approximately 50%[3]. This effect is dependent on active transcription, as it is abrogated by actinomycin-D[3]. The inhibition of HIF-1α protein accumulation by aminoflavone is dose-dependent, with an approximate 80% decrease observed at a concentration of 0.25 μM in MCF-7 cells[4]. This AhR-independent activity unveils additional facets of aminoflavone's anticancer potential that may be relevant for its clinical development[3].
Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for AFP464 and its active metabolite, aminoflavone.
| Parameter | AFP464 | Aminoflavone (AF) |
| Clearance | Linear, with a mean value of 259 L/h/m² (range: 143 – 444 L/h/m²) | AF exposure increased in proportion to the AFP464 dose |
| Half-life (t½) | 5.6 hours (range: 0.2 – 25.3 hours) | 3.4 hours (range: 0.9 – 7.0 hours) |
| Maximum Tolerated Dose (MTD) | 53 mg/m² | Not Applicable |
| Dose-Limiting Toxicities | Pulmonary toxicity | Not Applicable |
Pharmacodynamics
The pharmacodynamic effects of AFP464 are characterized by its antiproliferative activity, induction of apoptosis, and potential immunomodulatory functions.
Antitumor Activity and Apoptosis Induction
AFP464 has demonstrated antiproliferative activity against a number of human tumor cell lines, with particular preclinical activity in breast, renal, and ovarian cancer cell lines. The cytotoxic effects are mediated through the induction of apoptosis. In sensitive renal tumor cells, aminoflavone has been shown to induce condensed and fragmented nuclei, characteristic of apoptosis[5]. This process involves the activation of the p53 signaling pathway and caspase-3, leading to PARP cleavage[5].
Immunomodulatory Effects
Recent studies suggest that AFP464 may also modulate the immune response. In a breast cancer mouse model, AFP464 was found to decrease the population of myeloid-derived suppressor cells (MDSCs), which are known to inhibit antitumor immunity. This suggests that AFP464 may enhance the host's immune response against the tumor.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacology of AFP464.
CYP1A1 Activity Assay (Ethoxyresorufin-O-deethylase - EROD Assay)
The EROD assay is a fluorometric method used to determine the catalytic activity of CYP1A1.
Principle: CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The rate of resorufin production is directly proportional to the CYP1A1 enzyme activity.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or MCF-7) and treat with various concentrations of the test compound (e.g., aminoflavone) for a specified induction period (e.g., 24-72 hours).
-
Microsome Preparation (optional): For tissue samples or cell pellets, prepare microsomal fractions by differential centrifugation.
-
EROD Reaction: In a microplate, combine the cell lysate or microsomal fraction with a reaction buffer containing 7-ethoxyresorufin.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Measure the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths typically around 530-570 nm and 580-590 nm, respectively.
-
Quantification: Calculate the rate of resorufin formation and normalize to the protein concentration of the sample.
Apoptosis Assay (Flow Cytometry)
Flow cytometry is a powerful technique to quantify apoptosis by measuring specific cellular markers.
Principle: The assay for apoptosis, DNA damage, and cell proliferation often utilizes antibodies against cleaved PARP (a marker of apoptosis) and phosphorylated histone H2AX (γ-H2AX, a marker of DNA double-strand breaks).
Generalized Protocol:
-
Cell Treatment: Treat cancer cells with AFP464 or aminoflavone at various concentrations and for different time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them to preserve the cellular structures.
-
Permeabilization and Staining: Permeabilize the cells to allow intracellular antibody staining. Incubate the cells with fluorescently labeled antibodies against cleaved PARP and γ-H2AX.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for each marker.
DNA Adduct Quantification
Several methods can be employed to detect and quantify DNA adducts formed by the reactive metabolites of aminoflavone.
Methods:
-
³²P-Postlabeling: A highly sensitive method that involves enzymatic digestion of DNA, labeling of the adducted nucleotides with ³²P-ATP, and separation by chromatography.
-
Mass Spectrometry (LC-MS/MS): A powerful technique for the structural characterization and quantification of specific DNA adducts.
-
Immunoassays (ELISA): Utilizes antibodies specific to the DNA adducts for detection and quantification.
Conclusion
AFP464 is a promising antineoplastic prodrug with a unique dual mechanism of action. Its ability to induce tumor cell-specific metabolic activation through the AhR pathway, leading to DNA damage and apoptosis, combined with its AhR-independent inhibition of the critical HIF-1α pathway, provides a strong rationale for its continued investigation in cancer therapy. The detailed understanding of its pharmacology, facilitated by the experimental methodologies outlined in this guide, is crucial for its optimal clinical development and application. Further research into its immunomodulatory effects may reveal additional therapeutic opportunities.
References
- 1. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AFP464 Free Base In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AFP464 free base in various in vitro cell culture assays. AFP464 is a synthetic lysyl prodrug of aminoflavone (AF) with demonstrated antiproliferative and antineoplastic activities.[1][2] In plasma and cell culture, AFP464 is rapidly metabolized to its active form, aminoflavone, by non-specific esterases.[2][3] These notes are intended to guide researchers in evaluating the efficacy and mechanism of action of AFP464 in relevant cancer cell lines.
Mechanism of Action
Aminoflavone, the active metabolite of AFP464, exerts its anticancer effects through a unique mechanism of action. It functions as a ligand for the aryl hydrocarbon receptor (AhR), initiating a signaling cascade that leads to the induction of cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2.[1][3] These enzymes then metabolize aminoflavone into toxic metabolites that covalently bind to DNA, causing DNA damage.[1][4] This damage triggers the phosphorylation of p53 and the induction of its downstream target, p21, ultimately leading to apoptosis.[1]
Application 1: Cell Viability and Cytotoxicity Assays
Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of AFP464 on cancer cell lines. Assays such as the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Table 1: Example Cytotoxicity Data for AFP464
| Cell Line | Cancer Type | Assay Type | Incubation Time (hr) | IC₅₀ (µM) | Reference |
| TK-10 | Renal | MTS | 72 | Data not specified | [5] |
| SN12C | Renal | MTS | 72 | Data not specified | [5] |
| Caki-1 | Renal | MTS | 72 | Data not specified | [5] |
| ACHN | Renal | MTS | 72 | Data not specified | [5] |
| MCF-7 | Breast | Not specified | Not specified | Data not specified | [3][4] |
| Ovarian Cancer Lines | Ovarian | Not specified | Not specified | Data not specified | [4][6] |
| Lung Cancer Lines | Lung | Not specified | Not specified | Data not specified | [4] |
| Note: Specific IC₅₀ values were not available in the cited literature. Researchers should determine these values empirically. |
Protocol: MTS Cell Viability Assay
This protocol provides a method for assessing cell viability by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell lines (e.g., TK-10, MCF-7)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of AFP464 in complete medium from the stock solution. Include a vehicle control (DMSO) and a no-cell blank control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared AFP464 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Application 2: Apoptosis Assays
AFP464 induces apoptosis in sensitive cancer cell lines.[1][4] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[7]
Table 2: Expected Outcomes of Annexin V/PI Apoptosis Assay
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Cells in early stages of apoptosis |
| Late Apoptotic | Positive | Positive | Cells in late stages of apoptosis |
| Necrotic | Negative | Positive | Necrotic cells |
Protocol: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is adapted from methodologies used to assess apoptosis in renal cancer cell lines treated with AhR ligands.[5][7]
Materials:
-
AFP464-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentration of AFP464 (e.g., at the IC₅₀ concentration) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
Application 3: Cell Migration Assay
The effect of AFP464 on cancer cell migration can be assessed using a wound healing or scratch assay. This assay is particularly relevant for understanding the potential of a compound to inhibit metastasis.[5]
Protocol: Wound Healing (Scratch) Assay
Materials:
-
Target cancer cell lines
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing a sub-lethal concentration of AFP464 or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Follow-up Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Table 3: Example Data Presentation for Wound Healing Assay
| Treatment | Time (hr) | Average Wound Width (µm) | % Wound Closure |
| Vehicle Control | 0 | 500 | 0% |
| Vehicle Control | 24 | 200 | 60% |
| AFP464 (X µM) | 0 | 500 | 0% |
| AFP464 (X µM) | 24 | 450 | 10% |
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying HIF-1α Signaling Using AFP464
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia), a hallmark of the tumor microenvironment.[1][2] Overexpression of HIF-1α is observed in a majority of human cancers and is associated with poor prognosis, making it a compelling target for anticancer drug development.[1][3] AFP464 is a prodrug that is rapidly converted in plasma and tissue culture to its active metabolite, aminoflavone (AF).[1][2][3] Aminoflavone has been identified as an inhibitor of HIF-1α expression and transcriptional activity.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing AFP464 (aminoflavone) to study HIF-1α signaling pathways in a research setting.
Mechanism of Action
Aminoflavone inhibits HIF-1α transcriptional activity and protein accumulation.[1][2][4] Notably, this inhibition is independent of the Aryl Hydrocarbon Receptor (AhR) pathway.[1][2][4] Studies have shown that aminoflavone decreases HIF-1α mRNA expression by approximately 50%, an effect that is dependent on active transcription.[1][2][4] The inhibitory action of aminoflavone on HIF-1α is also independent of DNA damage and a functional von Hippel-Lindau (VHL) pathway.[1]
Data Presentation
Table 1: In Vitro Efficacy of Aminoflavone (AF) on HIF-1α Signaling in MCF-7 Cells
| Parameter | Condition | Concentration of AF | Result | Reference |
| HIF-1α Protein Accumulation | Hypoxia (16h) | 0.25 µM | ~80% decrease | [2] |
| HIF-1α Protein Accumulation | Hypoxia (16h) | 0.5 µM | Inhibition observed | [1] |
| HIF-1α mRNA Expression | Hypoxia (16h) | 0.25 µM | ~50% decrease | [1][2][4] |
| HRE-dependent Luciferase Expression | Hypoxia | Dose-dependent | Inhibition observed | [1] |
Table 2: In Vivo Efficacy of Aminoflavone (AF) in MCF-7 Xenografts
| Parameter | Treatment | Result | p-value | Reference |
| Tumor Growth | AF (60mg/kg, ip, daily for 4 days) | Cytostatic effect | p<0.01 | [3] |
| HIF-1α Protein Accumulation in Tumor Lysates | AF (60mg/kg, ip, daily for 4 days) | 90% inhibition | p<0.005 | [3] |
| mRNA Expression of HIF-1 Target Genes (VEGF, CA9, PDK-1) | AF (60mg/kg, ip, daily for 4 days) | ~70% inhibition | p<0.05 | [3] |
Signaling Pathways and Experimental Workflow
Caption: HIF-1α signaling under normoxia and hypoxia, and the inhibitory effect of AFP464.
Caption: A typical experimental workflow to investigate the effects of AFP464 on HIF-1α.
Experimental Protocols
Protocol 1: Cell Culture and Hypoxia Induction for MCF-7 Cells
Materials:
-
MCF-7 human breast cancer cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Aminoflavone (active metabolite of AFP464)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
Procedure:
-
Cell Culture: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for luciferase assays) and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Prepare a stock solution of aminoflavone in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.25 µM, 0.5 µM). Replace the medium in the cell culture plates with the aminoflavone-containing medium or a vehicle control.
-
Hypoxia Induction: Place the culture plates in a hypoxia chamber or incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration, typically 16 hours, to induce HIF-1α expression.
Protocol 2: Western Blot Analysis of HIF-1α Protein Levels
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After hypoxic incubation, immediately place the culture plates on ice. Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the actin signal to determine the relative protein expression.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α and Target Gene mRNA Expression
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HIF-1α and target genes (e.g., VEGF, CA9, PDK-1) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Following treatment and hypoxia induction, lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the genes of interest. Run the reaction in a real-time PCR cycler.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes, normalized to the housekeeping gene.
Protocol 4: HRE-Luciferase Reporter Assay for HIF-1 Transcriptional Activity
Materials:
-
MCF-7 cells
-
Hypoxia Response Element (HRE)-driven luciferase reporter plasmid (e.g., pGL2-TK-HRE)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect MCF-7 cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment and Hypoxia: After 24 hours of transfection, replace the medium with fresh medium containing aminoflavone or vehicle control. Expose the cells to normoxic or hypoxic conditions for 16 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity under hypoxia relative to normoxia and assess the inhibitory effect of aminoflavone.
Conclusion
AFP464, through its active metabolite aminoflavone, serves as a valuable tool for investigating the HIF-1α signaling pathway. The protocols outlined in these application notes provide a framework for researchers to study the inhibitory effects of this compound on HIF-1α expression and activity. The provided data and diagrams offer a clear understanding of its mechanism of action, facilitating further research and drug development efforts targeting HIF-1α in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcf7.com [mcf7.com]
- 4. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AFP464 as a Tool for Aryl Hydrocarbon Receptor (AhR) Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP464 is the prodrug of aminoflavone (AF), a potent ligand of the Aryl Hydrocarbon Receptor (AhR). Upon administration, AFP464 is rapidly converted to aminoflavone by non-specific plasma esterases.[1] Aminoflavone's interaction with the AhR makes it a valuable tool for investigating the AhR signaling pathway and its role in various cellular processes, including cancer. The sensitivity of cancer cell lines to aminoflavone has been linked to a functional AhR pathway and the subsequent induction of cytochrome P450 1A1 (CYP1A1).[1] These application notes provide detailed protocols for utilizing AFP464 (aminoflavone) to study the AhR pathway in cancer cell lines.
Mechanism of Action: The AhR Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[2][3][4] Upon ligand binding, for instance by aminoflavone, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.[2][3][4] In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[2][3][4] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, initiating their transcription.[2][3] A key target gene in this pathway is CYP1A1, which encodes a phase I metabolizing enzyme.[2][3]
Below is a diagram illustrating the canonical AhR signaling pathway activated by a ligand like aminoflavone.
Quantitative Data Summary
The following tables summarize quantitative data from experiments investigating the effect of aminoflavone (AF) on the AhR pathway in MCF-7 human breast cancer cells.
Table 1: AhR-Dependent Gene Expression in MCF-7 Cells
| Treatment | Fold Increase in XRE-Luciferase Expression (relative to control) | Fold Increase in CYP1A1 mRNA Expression (relative to control) | Reference |
| Aminoflavone (AF) | 7- to 8-fold | Up to 200-fold | [1][5] |
| TCDD (positive control) | 15-fold | Up to 1160-fold | [1][5] |
Table 2: Effect of Aminoflavone (AF) on Cell Viability and Apoptosis
| Cell Line | Aminoflavone (AF) Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 | 0.25 µM | 16 hours | Inhibition of HIF-1α protein accumulation | [5] |
| MCF-7 | 2 µM | 72 hours | Cytotoxicity observed | [5] |
| AhR100 (MCF-7 derived) | Up to 2 µM | 72 hours | No significant cytotoxicity | [5] |
| TK-10 (Renal Cancer) | 1 µM | 48 hours | Significant accumulation of sub-G0 (apoptotic) cells | [6] |
| SN12C (Renal Cancer) | 1 µM | 48 hours | Significant accumulation of sub-G0 (apoptotic) cells | [6] |
| Caki-1 (Renal Cancer) | 1 µM | 48 hours | Significant accumulation of sub-G0 (apoptotic) cells | [6] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the AhR pathway using AFP464 (aminoflavone) are provided below.
Cell Culture
MCF-7 Human Breast Cancer Cells:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium.
MDA-MB-231 Human Breast Cancer Cells:
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 15% FBS and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a non-CO2 incubator.
-
Subculturing: Passage cells at 70-80% confluency.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of aminoflavone.
Protocol:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of aminoflavone in the appropriate cell culture medium.
-
Remove the medium from the cells and add the aminoflavone dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Luciferase Reporter Assay for AhR Activity
This assay quantifies the activation of the AhR pathway by measuring the expression of a luciferase reporter gene under the control of XREs.
Protocol:
-
Seed cells (e.g., MCF-7) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing XREs. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After 24 hours, treat the cells with aminoflavone (e.g., 0.25 µM) or a positive control like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) for 16-24 hours.[1][5]
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression
This protocol measures the change in mRNA expression of the AhR target gene CYP1A1.
Protocol:
-
Plate cells and treat with aminoflavone (e.g., 0.25 µM) for the desired time (e.g., 4, 8, or 16 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CYP1A1 and a reference gene (e.g., GAPDH or ACTB).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in CYP1A1 mRNA expression relative to the vehicle-treated control.
Western Blot for AhR Nuclear Translocation
This protocol is used to visualize the movement of AhR from the cytoplasm to the nucleus upon ligand activation.
Protocol:
-
Treat cells with aminoflavone (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4, 6 hours).[7]
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against AhR, followed by a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use loading controls specific for each fraction (e.g., GAPDH for cytoplasm and Lamin B1 for the nucleus) to ensure equal protein loading.
Conclusion
AFP464, through its conversion to aminoflavone, serves as a specific and potent tool for the investigation of the AhR signaling pathway. The protocols and data presented in these application notes provide a comprehensive framework for researchers to study the mechanism of AhR activation and its downstream effects in relevant cellular models. These studies are crucial for understanding the role of the AhR pathway in cancer and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcf7.com [mcf7.com]
- 3. benchchem.com [benchchem.com]
- 4. Genetic and epigenetic regulation of AHR gene expression in MCF-7 breast cancer cells: role of the proximal promoter GC-rich region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AFP464 Free Base in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP464, the free base form of aminoflavone, is a novel anti-cancer agent that has demonstrated significant potential in preclinical studies. As a prodrug, AFP464 is rapidly converted to its active metabolite, aminoflavone, which exerts its cytotoxic effects through a multi-faceted mechanism of action. These application notes provide detailed protocols for utilizing AFP464 free base in cancer cell line research, including methodologies for assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Mechanism of Action
Aminoflavone, the active form of AFP464, functions primarily as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1] Upon binding, the AhR-aminoflavone complex translocates to the nucleus, where it can modulate the expression of target genes. This activation of the AhR signaling pathway is a key component of its anti-tumor activity.[1]
Furthermore, aminoflavone has been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in an AhR-independent manner.[2][3] HIF-1α is a critical transcription factor for tumor survival and progression, particularly in hypoxic environments. By downregulating HIF-1α, aminoflavone can disrupt essential processes for cancer cell growth and adaptation.
The combined effects of AhR activation and HIF-1α inhibition contribute to the induction of apoptosis, cell cycle arrest, and overall cytotoxicity observed in various cancer cell lines.
Data Presentation
Table 1: IC50 Values of AFP464 (Aminoflavone) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | [2] |
| T47D | Breast Cancer | Data Not Available | [2] |
| CAKI-1 | Renal Carcinoma | Data Not Available | [4] |
| OVCAR-3 | Ovarian Adenocarcinoma | Data Not Available | [2] |
| TK-10 | Renal Carcinoma | Data Not Available | [4] |
| SN12C | Renal Carcinoma | Data Not Available | [4] |
| ACHN | Renal Carcinoma | Data Not Available | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted AFP464 solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis protocol. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for the detection of changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AhR, anti-HIF-1α, anti-cleaved PARP, anti-cyclin D1, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 0.5 µM for 16 hours)[2]. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of AFP464 in cancer cells.
Caption: Workflow for evaluating AFP464 effects.
References
- 1. The Immune System As a New Possible Cell Target for AFP 464 in a Spontaneous Mammary Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AFP464 in Renal Carcinoma Cells: A Detailed Guide for Researchers
Introduction
AFP464, also known as aminoflavone (AF, NSC 686288), is a novel anti-cancer agent that has shown notable antitumor activity in preclinical studies against renal cell carcinoma (RCC).[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of AFP464 for studying and targeting renal carcinoma cells. The primary mechanism of action for AFP464 involves its role as a ligand for the Aryl hydrocarbon Receptor (AhR), a cytosolic transcription factor.[2] Upon binding, the AFP464-AhR complex translocates to the nucleus, activating target genes such as cytochrome P4501A1 (CYP1A1), which in turn can lead to cell cycle arrest and apoptosis in sensitive renal cancer cell lines.[1]
Data Presentation: In Vitro Effects of AFP464 on Renal Carcinoma Cell Lines
The following tables summarize the quantitative data on the effects of AFP464 on various human renal cancer cell lines.
Table 1: Sensitivity of Renal Carcinoma Cell Lines to AFP464
| Cell Line | Histological Origin | Sensitivity to AFP464 | Notes |
| TK-10 | Renal Cell Carcinoma | Sensitive | Exhibits cell cycle arrest and apoptosis upon treatment. |
| SN12C | Renal Cell Carcinoma | Sensitive | Shows significant apoptosis after 48h of treatment. |
| Caki-1 | Clear Cell Carcinoma | Sensitive | Demonstrates dose-dependent growth inhibition. |
| A498 | Renal Cell Carcinoma | Sensitive | Shows dose-dependent growth inhibition. |
| ACHN | Papillary Renal Cell Carcinoma | Resistant | Cell cycle and viability are not significantly perturbed by AFP464.[1] |
Table 2: Effect of AFP464 on Cell Cycle Progression in TK-10 Cells
| Treatment | Duration | % of Cells in G0/G1 Phase |
| Control | 24h | 56.7 ± 0.15 |
| AFP464 (1 µM) | 24h | 61.65 ± 1.65 |
Table 3: Induction of Apoptosis by AFP464 in Renal Cancer Cell Lines
| Cell Line | Treatment | Duration | % of Apoptotic Cells (Sub-G0) |
| TK-10 | Control | 48h | 2.5 ± 0.6 |
| TK-10 | AFP464 (1 µM) | 48h | 8.13 ± 0.2 |
| SN12C | Control | 48h | 6.2 ± 0.7 |
| SN12C | AFP464 (1 µM) | 48h | 17.64 ± 0.9 |
| Caki-1 | Control | 48h | 2.44 ± 0.2 |
| Caki-1 | AFP464 (1 µM) | 48h | 6.05 ± 1.0 |
Signaling Pathway of AFP464 in Renal Carcinoma Cells
AFP464 exerts its anticancer effects primarily through the Aryl hydrocarbon Receptor (AhR) signaling pathway. The diagram below illustrates the proposed mechanism.
Caption: AFP464 binds to the AhR complex, leading to nuclear translocation and gene activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of AFP464 on renal carcinoma cells.
Cell Culture
-
Cell Lines: Human renal cancer cell lines TK-10, SN12C, Caki-1, and ACHN can be obtained from repositories like the National Cancer Institute (NCI).
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the dose-dependent cytotoxic effects of AFP464.
References
Application Notes and Protocols for In Vivo Evaluation of AFP464 Free Base
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating the anti-tumor efficacy of AFP464 free base. The protocols are based on established preclinical studies and are intended to serve as a detailed methodology for conducting similar research.
Introduction to this compound
AFP464 is a synthetic lysyl prodrug of aminoflavone (AF).[1] In plasma, AFP464 is rapidly converted to its active form, aminoflavone.[1] The primary mechanism of action of aminoflavone involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This activation leads to the increased expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1] These enzymes then metabolize aminoflavone into cytotoxic metabolites that bind to DNA, leading to the phosphorylation of p53, induction of p21, and ultimately, apoptosis.[1] An alternative, AhR-independent mechanism has also been proposed, involving the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α).
In Vivo Experimental Design: Breast Cancer Xenograft Model
This section outlines a detailed protocol for evaluating the in vivo efficacy of AFP464 in a human breast cancer xenograft model using triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo xenograft study.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of AFP464 in MCF-7 Cells
Introduction
AFP464 (Aminoflavone) is a novel anti-cancer agent that has demonstrated notable activity in a subset of cancer cell lines, including the estrogen-receptor-positive (ER+) breast cancer cell line, MCF-7.[1][2] AFP464 is a prodrug that is rapidly converted to its active metabolite, aminoflavone (AF).[2] The cytotoxic mechanism of aminoflavone in MCF-7 cells is primarily associated with its function as a ligand for the Aryl Hydrocarbon Receptor (AhR).[2][3] Upon binding, the AF-AhR complex activates a signaling cascade that is essential for its anti-proliferative effects.[2][3] Additionally, aminoflavone has been shown to inhibit Hypoxia-Inducible Factor-1 alpha (HIF-1α) through an AhR-independent pathway, unveiling a multi-faceted mechanism of action.[2][3]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any therapeutic compound.[4][5] The IC50 value represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[4][6] This application note provides a detailed protocol for determining the IC50 value of AFP464 in MCF-7 cells using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Referenced Signaling Pathway of AFP464 (Aminoflavone) in MCF-7 Cells
The primary mechanism for the anti-proliferative activity of AFP464's active form, aminoflavone, in MCF-7 cells involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][3] Aminoflavone binds to AhR, leading to the transcription of target genes like CYP1A1, which is crucial for its cytotoxic effects.[2][3] Separately, aminoflavone also inhibits HIF-1α, a key factor in cellular responses to hypoxia, through a mechanism that does not require a functional AhR pathway.[3]
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines the steps to measure the cytotoxic effect of AFP464 on adherent MCF-7 cells and to calculate the IC50 value.
1. Materials and Reagents
-
MCF-7 human breast adenocarcinoma cell line
-
AFP464 (Aminoflavone)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow
3. Step-by-Step Procedure
3.1. Cell Seeding
-
Culture MCF-7 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, collect the cells, and centrifuge at 1000 rpm for 5 minutes.[7]
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
3.2. Drug Preparation and Treatment
-
Prepare a stock solution of AFP464 (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the AFP464 stock solution in complete culture medium to achieve the desired final concentrations for treatment. A suggested starting range is 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the 96-well plate.
-
Add 100 µL of the medium containing the different AFP464 concentrations to the respective wells.
-
Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest drug concentration wells. Also, include "blank" wells with medium only (no cells).
-
Incubate the plate for an appropriate duration, typically 48 to 72 hours, depending on the compound's mechanism of action.[5]
3.3. MTT Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).[7]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
4. Data Collection and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the logarithm of the AFP464 concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[6][9]
-
The IC50 is the concentration of AFP464 that corresponds to 50% cell viability on the fitted curve.[6]
5. Data Presentation
The results of the experiment can be summarized in a table for clarity and comparison.
| AFP464 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |
| 0.01 | 1.235 | 0.079 | 98.8% |
| 0.1 | 1.150 | 0.065 | 92.0% |
| 1 | 0.875 | 0.051 | 70.0% |
| 10 | 0.625 | 0.042 | 50.0% |
| 50 | 0.250 | 0.030 | 20.0% |
| 100 | 0.150 | 0.025 | 12.0% |
| Blank | 0.050 | 0.010 | N/A |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. The Immune System As a New Possible Cell Target for AFP 464 in a Spontaneous Mammary Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: AFP464 Free Base for Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP464, a pro-drug of Aminoflavone (AF), is an anticancer agent that has demonstrated significant antiproliferative effects in a variety of cancer cell lines.[1] Its mechanism of action is distinct, primarily involving the induction of programmed cell death, or apoptosis, making it a valuable tool for cancer research and drug development. AFP464 is rapidly converted to its active form, Aminoflavone (AF), by non-specific plasma esterases in tissue culture or plasma.[1] This document provides detailed application notes and protocols for utilizing AFP464 free base to study apoptosis induction in cancer cell lines.
Mechanism of Action: AhR-Dependent Apoptosis
Aminoflavone (AF), the active metabolite of AFP464, induces apoptosis primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding AF, the AhR translocates to the nucleus and initiates a signaling cascade that culminates in apoptosis.
The key steps in this pathway include:
-
AhR Activation: AF binds to and activates the cytosolic AhR.
-
p53 Signaling: The activation of AhR leads to the phosphorylation of the tumor suppressor protein p53. This is followed by an increase in p21 protein levels, a key regulator of cell cycle arrest.
-
Caspase Cascade Activation: The signaling cascade triggers the activation of executioner caspases, such as caspase-3.
-
Substrate Cleavage & Apoptotic Body Formation: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as the formation of apoptotic bodies.
This signaling pathway ultimately results in a G0/G1 cell cycle arrest and an increase in the sub-G0 cell population, which is indicative of apoptotic cells.[2]
References
- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Misconception Alert: AFP464 is Not an FPR2 Agonist
Extensive review of scientific literature indicates that AFP464 is a prodrug of aminoflavone, a compound that functions as a ligand for the aryl hydrocarbon receptor (AhR), not the Formyl Peptide Receptor 2 (FPR2).[1][2] The mechanism of action for AFP464 involves its conversion to aminoflavone, which then activates the AhR signaling pathway, leading to the induction of cytochrome P450 enzymes and subsequent metabolic activation into cytotoxic products that induce apoptosis in cancer cells.[1] This pathway is fundamentally different from the G-protein coupled receptor (GPCR) signaling cascade initiated by FPR2 agonists.
This document serves to clarify the distinct roles of AFP464 and FPR2 and provides comprehensive application notes and protocols for studying genuine FPR2 agonists.
Understanding Formyl Peptide Receptor 2 (FPR2)
FPR2 is a versatile G-protein coupled receptor that plays a crucial role in both pro-inflammatory and anti-inflammatory responses.[3][4][5] Its activation is dependent on the specific ligand, cell type, and context.[3][6] FPR2 is expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on non-immune cells like epithelial and endothelial cells.[3][5] The receptor's promiscuity allows it to bind a wide array of structurally diverse ligands, including peptides, proteins, and lipids.[4][5][7]
Signaling Pathways of FPR2
Upon agonist binding, FPR2 couples to inhibitory G-proteins (Gαi), initiating a cascade of downstream signaling events.[7] Key pathways include:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[7][8]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[7][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Including ERK1/2, p38, and JNK, which regulate a wide range of cellular processes such as inflammation, proliferation, and apoptosis.[7][8]
-
Modulation of NADPH Oxidase: FPR2 activation can lead to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[9][10]
These pathways collectively orchestrate the cellular response to FPR2 activation, which can range from chemotaxis and phagocytosis to the resolution of inflammation.[3][6]
Known FPR2 Agonists
A variety of endogenous and synthetic compounds have been identified as FPR2 agonists. The choice of agonist is critical as it can determine the nature of the cellular response (pro- vs. anti-inflammatory).
| Agonist | Type | Typical In Vitro Concentration | Primary Effect |
| WKYMVm | Synthetic Peptide | 1 nM - 1 µM | Potent pro-inflammatory and chemotactic |
| Lipoxin A4 (LXA4) | Endogenous Lipid | 1 nM - 100 nM | Anti-inflammatory, pro-resolving |
| Annexin A1 (Ac2-26) | Endogenous Peptide | 1 µM - 10 µM | Anti-inflammatory, pro-resolving |
| Serum Amyloid A (SAA) | Endogenous Protein | 10 nM - 1 µM | Pro-inflammatory |
| Compound 43 | Small Molecule | 100 nM - 10 µM | Biased agonist with anti-inflammatory properties |
| MMK-1 | Synthetic Peptide | 10 nM - 1 µM | Selective FPR2 agonist, chemotactic |
Experimental Protocols
The following are detailed protocols for standard assays used to characterize the activity of FPR2 agonists. Note: These protocols are intended for use with known FPR2 agonists, not AFP464.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FPR2 activation.
Materials:
-
FPR2-expressing cells (e.g., HL-60 cells differentiated to a neutrophil-like phenotype, or a transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
FPR2 agonist of interest
-
FPR2 antagonist (e.g., WRW4) for specificity control
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: a. Culture FPR2-expressing cells to the desired density. b. Harvest cells and wash twice with HBSS. c. Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: a. Add the calcium-sensitive dye to the cell suspension (e.g., 2 µM Fluo-4 AM). b. Incubate for 30-60 minutes at 37°C in the dark. c. Wash the cells twice with HBSS to remove excess dye. d. Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
Assay Performance: a. Pipette 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate. b. For antagonist controls, pre-incubate cells with the FPR2 antagonist for 15-30 minutes. c. Place the plate in the microplate reader and record baseline fluorescence for 30-60 seconds. d. Add the FPR2 agonist at various concentrations and immediately begin recording fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. Calculate the peak fluorescence response for each concentration of the agonist. c. Plot the dose-response curve and determine the EC50 value.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of cells towards a chemoattractant (FPR2 agonist).
Materials:
-
FPR2-expressing migratory cells (e.g., neutrophils, monocytes)
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
FPR2 agonist of interest
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: a. Isolate or culture migratory cells. b. Resuspend cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup: a. Add the FPR2 agonist at various concentrations to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control. b. Place the microporous membrane over the lower wells. c. Add the cell suspension to the upper wells of the chamber.
-
Incubation: a. Incubate the chamber at 37°C in a humidified incubator for 1-3 hours, allowing cells to migrate through the membrane.
-
Cell Staining and Counting: a. After incubation, remove the membrane. b. Scrape off the non-migrated cells from the top surface of the membrane. c. Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution. d. Mount the membrane on a microscope slide. e. Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: a. Calculate the average number of migrated cells for each agonist concentration. b. Plot the chemotactic response versus the agonist concentration to determine the optimal chemotactic concentration.
Visualizations
AFP464 (Aminoflavone) Signaling Pathway
Caption: Mechanism of action of AFP464 via the Aryl Hydrocarbon Receptor (AhR) pathway.
FPR2 Signaling Pathway
Caption: Overview of the major signaling pathways activated by an FPR2 agonist.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for a typical calcium mobilization assay.
References
- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 8. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for AFP464 Free Base in Moderate to Severe Asthma Models
To the valued researcher, scientist, or drug development professional,
Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently no specific information available regarding "AFP464 free base" and its application in moderate to severe asthma models. Our search for its mechanism of action, relevant signaling pathways, and established experimental protocols for asthma models did not yield any results for a compound with this designation.
The scientific community relies on published, peer-reviewed data to establish the efficacy and mechanisms of new therapeutic agents. In the absence of such data for this compound, we are unable to provide the detailed Application Notes and Protocols as requested. This includes quantitative data for comparison tables, detailed experimental methodologies, and diagrams of signaling pathways or experimental workflows.
We understand the importance of having access to detailed protocols and data for advancing research in respiratory diseases. Therefore, we are providing a generalized framework and protocols for evaluating novel compounds in moderate to severe asthma models, which can be adapted once information on this compound becomes available.
General Framework for Evaluating a Novel Compound in Asthma Models
When investigating a new chemical entity like this compound for its potential therapeutic effects in asthma, a multi-step approach is typically employed. This involves in vitro characterization followed by in vivo validation in relevant animal models.
I. In Vitro Characterization
The initial step is to understand the compound's effect on key cell types involved in asthma pathophysiology.
Key Experiments:
-
Mast Cell Degranulation Assay: To determine if the compound can inhibit the release of inflammatory mediators (e.g., histamine, beta-hexosaminidase) from mast cells upon stimulation with IgE-antigen complexes or other secretagogues.
-
Eosinophil Chemotaxis and Activation Assays: To assess the compound's ability to block the migration of eosinophils towards chemoattractants and to inhibit the release of eosinophil-derived inflammatory mediators.[1][2]
-
Cytokine Release Assays: To measure the effect of the compound on the production and release of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other pro-inflammatory cytokines from relevant immune cells (e.g., T-lymphocytes, mast cells).[1]
-
Airway Smooth Muscle Cell Contraction Assays: To evaluate the direct effect of the compound on the contraction of airway smooth muscle cells induced by bronchoconstrictors like methacholine or histamine.
-
Signaling Pathway Analysis: Once a cellular effect is observed, further experiments such as Western blotting, ELISA, or reporter gene assays can be used to elucidate the underlying signaling pathways (e.g., NF-κB, MAPK, PI3K).[3][4]
II. In Vivo Evaluation in Asthma Models
Following promising in vitro results, the compound's efficacy is tested in animal models that mimic key features of human asthma.
Commonly Used Animal Models for Moderate to Severe Asthma:
-
Ovalbumin (OVA)-Induced Allergic Asthma Model: This is a classic and widely used model to study eosinophilic airway inflammation and airway hyperresponsiveness (AHR).[5][6][7]
-
House Dust Mite (HDM)-Induced Allergic Asthma Model: HDM is a clinically relevant allergen for human asthma and induces a chronic allergic airway disease phenotype.[8]
-
Chronic Asthma Models: For studying airway remodeling, chronic exposure to allergens over several weeks is necessary.[9]
Experimental Protocol: Ovalbumin-Induced Murine Model of Allergic Asthma
This protocol provides a general guideline. Specific details such as mouse strain (e.g., BALB/c are commonly used for their Th2-prone response), OVA concentrations, and timing may need to be optimized.[6]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Methacholine
-
Whole-body plethysmograph for measuring airway hyperresponsiveness
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal, intranasal) at predetermined doses and time points before the allergen challenge.
-
-
Allergen Challenge:
-
On days 14, 15, and 16, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 17, measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph. The parameter Penh (enhanced pause) is often used as a surrogate for airway resistance.
-
-
Sample Collection and Analysis:
-
On day 18, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Collect blood for measurement of OVA-specific IgE levels.
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Data Presentation:
The quantitative data obtained from these experiments should be summarized in tables for clear comparison between treatment groups (Vehicle vs. This compound at different doses).
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | Methacholine Concentration (mg/mL) | |||
| 0 | 6.25 | 12.5 | 25 | 50 |
| Vehicle | ||||
| AFP464 (Dose 1) | ||||
| AFP464 (Dose 2) | ||||
| AFP464 (Dose 3) |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle | |||||
| AFP464 (Dose 1) | |||||
| AFP464 (Dose 2) | |||||
| AFP464 (Dose 3) |
Table 3: Effect of this compound on Serum IgE and Lung Cytokine Levels
| Treatment Group | OVA-specific IgE (ng/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle | ||||
| AFP464 (Dose 1) | ||||
| AFP464 (Dose 2) | ||||
| AFP464 (Dose 3) |
Visualizations
Once the mechanism of action of this compound is identified, diagrams can be created to visualize the signaling pathways and experimental workflows. Below are examples of what these diagrams could look like.
Example Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway of AFP464 action.
Example Experimental Workflow Diagram
Caption: Experimental workflow for the asthma model.
We hope this generalized information is helpful for your research endeavors. We will continue to monitor for any publications or data related to this compound and will update our resources accordingly. We recommend that you also stay informed through scientific literature databases and conferences for the latest developments.
References
- 1. Eosinophilia in Mast Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of eosinophils on mast cells: a new pathway for the perpetuation of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory signalings involved in airway and pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in respiratory physiology in mouse models of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of AFP464 free base
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AFP464 free base (the prodrug of aminoflavone). The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AFP464?
A1: AFP464 is a prodrug that is rapidly converted to its active metabolite, aminoflavone (AF). Aminoflavone's primary on-target effects are mediated through two main pathways:
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Aminoflavone is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.[4][5][6] This signaling cascade is associated with cell cycle arrest and apoptosis in sensitive cancer cell lines.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Aminoflavone has been shown to inhibit the expression and transcriptional activity of HIF-1α.[1][2][7] This effect has been observed to be independent of a functional AhR pathway, suggesting a distinct mechanism of action that may contribute to its anti-tumor activity.[1][2][3]
Q2: What are off-target effects and why are they a concern with small molecules like AFP464?
A2: Off-target effects occur when a small molecule interacts with proteins other than its intended therapeutic target.[8][9] These unintended interactions are a common challenge in drug discovery and can lead to:
-
Misleading Experimental Results: An observed cellular phenotype may be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.
-
Cellular Toxicity: Binding to essential cellular proteins can lead to cytotoxicity that is unrelated to the intended mechanism of action.
-
Adverse Side Effects: In a clinical setting, off-target effects can manifest as undesirable side effects.
Understanding the off-target profile of a compound like AFP464 is crucial for accurately interpreting experimental data and predicting its therapeutic potential and safety.
Q3: Are there known off-target effects for AFP464 or aminoflavone?
Troubleshooting Guides
This section provides guidance for troubleshooting common issues that may be indicative of off-target effects during experiments with AFP464.
Issue 1: The observed cellular phenotype is inconsistent with the known functions of AhR or HIF-1α.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effect | 1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known EC50 for AhR activation or HIF-1α inhibition by aminoflavone. | A significant discrepancy in potency may suggest an off-target effect. |
| 2. Use a structurally unrelated AhR agonist or HIF-1α inhibitor: Treat cells with a different compound that targets the same pathway. | If the phenotype is not replicated, it is likely an off-target effect of aminoflavone. | |
| 3. Perform a target knockdown/knockout experiment: Use siRNA or CRISPR to reduce the expression of AhR or HIF-1α. | If the phenotype persists in the absence of the intended target, it is likely an off-target effect.[10] | |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate positive and negative controls will help validate the observed phenotype. |
Issue 2: AFP464 treatment results in unexpected cellular toxicity at concentrations required for on-target activity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a counter-screen: Use a cell line that does not express AhR or is known to be insensitive to AhR-mediated effects. | If toxicity persists, it is likely due to off-target effects. |
| 2. Conduct a broad liability screen: Test aminoflavone against a panel of known toxicity-related targets (e.g., hERG, various CYPs). | Identification of interactions with toxicity-related proteins can explain the observed phenotype. | |
| On-target toxicity | Modulate the expression of AhR or HIF-1α (e.g., via overexpression or knockdown) to see if it phenocopies the observed toxicity. | Replication of toxicity upon modulation of the intended target suggests on-target toxicity. |
Data Presentation: Understanding Off-Target Profiles
While a specific off-target profile for aminoflavone is not publicly available, the following table illustrates how data from a kinome scan—a common method for identifying off-target kinase interactions—would be presented. This example uses data for a hypothetical kinase inhibitor to demonstrate the format and interpretation.
Table 1: Example Kinome Selectivity Profile for a Hypothetical Inhibitor ("Inhibitor-X")
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Target Class | Notes |
| Target Kinase A (On-Target) | 98% | 10 | Tyrosine Kinase | Intended Target |
| Off-Target Kinase B | 85% | 150 | Serine/Threonine Kinase | Potent off-target interaction. |
| Off-Target Kinase C | 60% | 800 | Tyrosine Kinase | Moderate off-target interaction. |
| Off-Target Kinase D | 25% | >10,000 | Serine/Threonine Kinase | Weak off-target interaction. |
Interpretation: This table allows for a quick assessment of "Inhibitor-X"'s selectivity. The significant inhibition of "Off-Target Kinase B" at a concentration not far from the on-target IC50 suggests that this interaction may be relevant in cellular experiments and could contribute to the observed phenotype.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[11][12][13]
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Procedure:
-
Cell Treatment: Treat intact cells with AFP464 (or aminoflavone) at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Detection: Analyze the amount of soluble target protein (AhR or HIF-1α) in the supernatant by Western blot or other protein detection methods.
-
-
Expected Result: In the presence of aminoflavone, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating target engagement.
2. Kinome Scanning for Off-Target Kinase Identification
This is a high-throughput screening method to assess the selectivity of a compound against a large panel of kinases.
-
Principle: The ability of the test compound to compete with a known ligand for binding to a panel of kinases is measured.
-
General Procedure:
-
Compound Submission: Provide a sample of aminoflavone to a commercial vendor that offers kinome scanning services.
-
Assay Performance: The compound is typically tested at one or two concentrations against a panel of hundreds of kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" (kinases that are significantly inhibited) are often followed up with IC50 determination to quantify the potency of the interaction.
-
-
Data Interpretation: The results will identify any unintended kinase targets of aminoflavone, which can then be further investigated for their potential role in the observed cellular effects.
Visualizations
Signaling Pathways
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by aminoflavone.
Caption: Hypoxia-Inducible Factor-1α (HIF-1α) signaling and its inhibition by aminoflavone.
Experimental Workflow
Caption: Experimental workflow for troubleshooting potential off-target effects of AFP464.
References
- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Overcoming Resistance to AFP464 in Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the anti-tumor agent AFP464 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AFP464?
A1: AFP464 is a prodrug that is rapidly converted to its active form, aminoflavone (AF). Aminoflavone acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of cytochrome P450 enzymes, primarily CYP1A1 and, to a lesser extent, CYP1A2. These enzymes metabolize aminoflavone into reactive metabolites that cause DNA damage, leading to cell cycle arrest and apoptosis in sensitive tumor cells.
Q2: My tumor cells are showing resistance to AFP464. What are the potential underlying mechanisms?
A2: While specific mechanisms of acquired resistance to AFP464 are not yet fully characterized in the literature, based on its mechanism of action, resistance could arise from several factors:
-
Alterations in the AhR Signaling Pathway:
-
Downregulation or mutation of the Aryl Hydrocarbon Receptor (AhR), preventing aminoflavone binding and pathway activation.
-
Impaired nuclear translocation of the AhR-ligand complex.
-
Defects in the AhR Nuclear Translocator (ARNT), preventing the formation of a functional transcription factor complex.
-
-
Reduced CYP1A1/CYP1A2 Expression or Activity:
-
Epigenetic silencing (e.g., promoter methylation) of the CYP1A1 or CYP1A2 genes, preventing their induction by the AhR complex.
-
Genetic polymorphisms or mutations in CYP1A1 or CYP1A2 that result in enzymes with reduced metabolic activity.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which can actively pump aminoflavone or its metabolites out of the cell.
-
-
Alterations in Downstream Apoptotic Pathways:
-
Defects in the cellular machinery that senses DNA damage and initiates apoptosis.
-
-
Alternative Signaling Pathways:
-
Activation of pro-survival signaling pathways that counteract the cytotoxic effects of AFP464.
-
Q3: Is it possible that my AFP464-resistant cells are still sensitive to some of its effects?
A3: Yes. Studies have shown that aminoflavone can inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α) in an AhR-independent manner. Therefore, even if your cells have developed resistance to the cytotoxic, AhR-dependent effects of AFP464, they may still be susceptible to its anti-angiogenic and anti-metastatic effects mediated by HIF-1α inhibition. It may be worthwhile to assess HIF-1α levels and downstream targets in your resistant cell lines.
Q4: Are there any known biomarkers for sensitivity or resistance to AFP464?
A4: The expression and subcellular localization of the Aryl Hydrocarbon Receptor (AhR) and the inducibility of CYP1A1 are key indicators of potential sensitivity. High cytoplasmic AhR expression and robust induction of CYP1A1 upon aminoflavone treatment are associated with sensitivity. Conversely, low or absent AhR expression, or a lack of CYP1A1 induction, may predict resistance. Additionally, some studies suggest that the expression of sulfotransferase SULT1A1 may also correlate with aminoflavone sensitivity.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed in a previously sensitive cell line.
| Possible Cause | Suggested Action |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., STR profiling). 2. Re-thaw an early passage of the cell line. |
| Degradation of AFP464. | 1. Prepare fresh stock solutions of AFP464. 2. Store stock solutions at the recommended temperature and protect from light. |
| Suboptimal experimental conditions. | 1. Verify the confluency of cells at the time of treatment. 2. Optimize the incubation time and concentration of AFP464. |
Problem 2: Development of acquired resistance after prolonged treatment.
| Possible Cause | Suggested Action |
| Downregulation of AhR or CYP1A1 expression. | 1. Western Blot Analysis: Compare the protein levels of AhR and CYP1A1 in your resistant and parental (sensitive) cell lines, both at baseline and after treatment with aminoflavone. 2. Quantitative PCR (qPCR): Analyze the mRNA levels of AHR and CYP1A1 to determine if the downregulation is at the transcriptional level. |
| Increased drug efflux. | 1. Western Blot Analysis: Assess the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in resistant versus parental cells. 2. Functional Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity. 3. Combination Treatment: Test the effect of co-treating with known ABC transporter inhibitors (e.g., verapamil for P-gp) to see if sensitivity to AFP464 is restored. |
| Epigenetic silencing of key genes. | 1. Methylation-Specific PCR or Bisulfite Sequencing: Analyze the methylation status of the CYP1A1 promoter in resistant and parental cells. 2. Treatment with Epigenetic Modifiers: Treat resistant cells with a DNA methyltransferase inhibitor (e.g., 5-azacytidine) or a histone deacetylase inhibitor (e.g., Trichostatin A) to see if sensitivity to AFP464 can be restored. |
Experimental Protocols & Data Presentation
Table 1: Hypothetical Quantitative Data on AFP464 Resistance
| Cell Line | IC50 (µM) of Aminoflavone | Fold Resistance | AhR Expression (Relative to Parental) | CYP1A1 Induction (Fold change after AF treatment) | P-gp (ABCB1) Expression (Relative to Parental) |
| MCF-7 (Parental) | 0.1 | 1 | 1.0 | 50 | 1.0 |
| MCF-7/AF-R1 | 2.5 | 25 | 0.2 | 2 | 1.1 |
| MCF-7/AF-R2 | 5.0 | 50 | 0.9 | 45 | 8.5 |
This table presents hypothetical data for illustrative purposes, as specific data for AFP464-resistant cell lines is limited in published literature.
Experimental Workflow: Investigating AFP464 Resistance
Technical Support Center: Improving AFP464 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of AFP464 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is AFP464 and its mechanism of action?
A1: AFP464 is a synthetic lysyl prodrug of aminoflavone (AF).[1] In plasma, AFP464 is rapidly converted to its active form, aminoflavone.[1][2] Aminoflavone is a ligand for the Aryl Hydrocarbon Receptor (AhR).[2][3] The activation of the AhR signaling pathway leads to the increased expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1] These enzymes metabolize aminoflavone into toxic metabolites that bind to DNA, leading to the phosphorylation of p53, induction of p21, and ultimately, apoptosis in cancer cells.[1]
Q2: Which animal models are suitable for studying AFP464's efficacy?
A2: Based on preclinical data, xenograft models of breast and renal cancer in immunocompromised mice are suitable for evaluating the antitumor activity of AFP464.[4] Specifically, estrogen receptor-positive (ER+) breast cancer models, such as those using MCF-7 cells, have shown sensitivity to aminoflavone.[2][3] Spontaneous estrogen-dependent mammary cancer models in mice, such as the M05 model in BALB/c mice, have also been used to demonstrate the in vivo efficacy of AFP464.[5]
Q3: What is the recommended route of administration for AFP464 in mice?
A3: Intraperitoneal (i.p.) injection is a commonly reported route of administration for delivering aminoflavone, the active form of AFP464, in mouse models.[2]
Q4: What are the known dose-limiting toxicities of AFP464?
A4: In a phase I clinical trial, pulmonary toxicity was identified as a dose-limiting factor for AFP464. While direct animal model data on this is limited in the provided search results, it is a critical consideration for study design and animal monitoring.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Formulation
Problem: AFP464, and its active form aminoflavone, are poorly soluble in aqueous solutions, posing a challenge for preparing formulations for in vivo administration.
Solutions:
-
Vehicle Selection: For poorly soluble compounds like aminoflavone, a co-solvent system is often necessary. Common vehicles include:
-
DMSO (Dimethyl sulfoxide): A powerful solvent, but can be toxic at high concentrations. It is often used in combination with other vehicles.
-
PEG 300/400 (Polyethylene glycol): A common co-solvent that can improve solubility.
-
Tween 80: A non-ionic surfactant that can help to create a stable formulation.
-
Saline/PBS: Used to dilute the organic solvents and bring the formulation to a physiologically acceptable tonicity.
-
-
Formulation Strategy:
-
First, dissolve the AFP464 or aminoflavone in a minimal amount of DMSO.
-
Next, add PEG 300 or PEG 400 and vortex thoroughly.
-
Then, add Tween 80 and mix well.
-
Finally, slowly add saline or PBS to the desired final volume while vortexing to prevent precipitation.
-
Always prepare the formulation fresh before each administration.
-
-
Example Vehicle Composition: A previously used vehicle for aminoflavone in a mouse xenograft study was a mixture of saline and 0.05% Tween 80. Another study with a different poorly soluble compound used a combination of 50% DMSO, 40% PEG300, and 10% ethanol for oral administration.
Issue 2: Injection Site Reactions or Animal Distress
Problem: Animals show signs of irritation at the injection site (for i.p. administration), such as redness or swelling, or display signs of distress post-injection.
Solutions:
-
Vehicle Toxicity: High concentrations of DMSO or other organic solvents can cause local irritation and systemic toxicity.
-
Action: Reduce the concentration of the organic solvent in your formulation. Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model.
-
-
Improper Injection Technique: Incorrect intraperitoneal injection technique can lead to injury to abdominal organs.
-
Action: Ensure proper training in i.p. injection techniques for mice. The needle should be inserted into the lower right quadrant of the abdomen to avoid the cecum and bladder. The angle of insertion should be shallow to prevent organ puncture.
-
-
Formulation pH and Osmolality: The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation.
-
Action: Check the pH of your final formulation and adjust if necessary using sterile, pH-adjusted buffers.
-
Issue 3: Lack of Efficacy or High Variability in Tumor Response
Problem: Inconsistent or no significant reduction in tumor growth is observed in treated animals.
Solutions:
-
Drug Bioavailability: Poor solubility can lead to precipitation of the compound upon injection, reducing its bioavailability.
-
Action: Re-evaluate your vehicle formulation to ensure the compound remains in solution. Consider using a formulation with a surfactant like Tween 80 to improve stability.
-
-
Dosing Regimen: The dose and frequency of administration may not be optimal.
-
Action: A reported effective dose for aminoflavone in a spontaneous breast cancer model was 12 mg/kg, administered intraperitoneally, once daily for 5 days.[2] Consider a dose-response study to determine the optimal dose for your specific model.
-
-
Tumor Model Sensitivity: The chosen cancer cell line or animal model may not be sensitive to AFP464.
-
Action: Confirm the expression of key sensitivity markers, Estrogen Receptor α (ERα) and Aryl Hydrocarbon Receptor (AhR), in your tumor model. Sensitivity to aminoflavone has been linked to AhR-mediated transcriptional induction of CYP1A1.
-
Quantitative Data Summary
| Parameter | Cell Line/Animal Model | Treatment | Result | Reference |
| In Vitro Cytotoxicity (IC50) | Murine L1210 leukemia cells | 3,3'-diamino-4'-methoxyflavone | 10 µM | |
| Murine L1210 leukemia cells | 3-amino-4'-methoxyflavone | 22 µM | ||
| In Vivo Efficacy | Spontaneous M05 mammary cancer model (BALB/c mice) | Aminoflavone (12 mg/kg, i.p., QD x 5 days) | Decreased tumor size and growth rate | [2] |
| Spontaneous M05 mammary cancer model (BALB/c mice) | AFP464 | Decreased number of cancer stem cells | [2] |
Experimental Protocols
Protocol: Evaluation of AFP464 Efficacy in a Breast Cancer Xenograft Mouse Model
This protocol is a generalized procedure based on common practices for establishing xenograft models and information available for aminoflavone. Researchers should adapt this protocol based on their specific cell line, animal strain, and institutional guidelines.
1. Cell Culture and Preparation:
-
Culture MCF-7 (or another suitable ER+ breast cancer cell line) in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
2. Animal Model and Tumor Implantation:
-
Use female athymic nude mice (4-6 weeks old).
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
AFP464 Formulation (prepare fresh daily):
-
Dissolve AFP464 in a minimal volume of sterile DMSO.
-
Add PEG 400 to a final concentration of 40%.
-
Add Tween 80 to a final concentration of 5%.
-
Bring to the final volume with sterile saline. The final DMSO concentration should be below 10%.
-
-
Administration:
-
Administer AFP464 via intraperitoneal (i.p.) injection at a dose of 12 mg/kg daily for 5 consecutive days.
-
The control group should receive the vehicle only, following the same administration schedule.
-
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health daily.
-
The study endpoint is typically when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of AFP464 in cancer cells.
Caption: Experimental workflow for in vivo efficacy studies of AFP464.
Caption: Troubleshooting logic for AFP464 in vivo experiments.
References
- 1. Potential cardioprotective effects of Amentoflavone in doxorubicin-induced cardiotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immune System As a New Possible Cell Target for AFP 464 in a Spontaneous Mammary Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Drug-Induced Pulmonary Toxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential pulmonary toxicity of investigational compounds, using AFP464 as a representative example, during in vivo experiments. The information provided is based on general principles of drug-induced pulmonary toxicity and should be adapted to the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced pulmonary toxicity?
A1: Drug-induced pulmonary toxicity can occur through several mechanisms, which are not mutually exclusive.[1][2][3] The primary mechanisms include:
-
Direct Cellular Toxicity: The drug or its metabolites can directly damage lung cells, such as pneumocytes and endothelial cells, leading to inflammation and injury.[1][2]
-
Oxidative Stress: Some drugs generate reactive oxygen species that overwhelm the lung's antioxidant defenses, causing cellular damage.[1][2][4]
-
Immune-Mediated Reactions: The drug can trigger an immune response in the lungs, leading to hypersensitivity pneumonitis, eosinophilic pneumonia, or other inflammatory conditions.[2][3][4][5]
-
Inflammatory Cell Recruitment: The drug can cause the release of cytokines and chemokines that attract inflammatory cells to the lungs, perpetuating the injury.[1][3]
Q2: What are the typical clinical signs of pulmonary toxicity in animal models?
A2: Researchers should monitor for a range of clinical signs that may indicate pulmonary toxicity in animal models, including:
-
Increased respiratory rate and effort (dyspnea)
-
Coughing or sneezing
-
Nasal discharge
-
Changes in activity level (lethargy)
-
Weight loss
-
Cyanosis (bluish discoloration of skin and mucous membranes) in severe cases
Q3: Are there known risk factors for developing drug-induced pulmonary toxicity?
A3: Yes, several factors can increase the risk of developing drug-induced pulmonary toxicity.[1][2][6] While specific risk factors for a novel compound like AFP464 are unknown, general risk factors include:
-
Cumulative Drug Dose: Higher total doses of a drug often correlate with an increased risk of toxicity.[1]
-
Age: Both very young and very old animals may be more susceptible.[1]
-
Pre-existing Lung Disease: Animals with underlying respiratory conditions are at higher risk.[1][6]
-
Concomitant Therapies: Concurrent administration of other drugs known to cause lung toxicity or radiation therapy can enhance the risk.[1][2]
-
Genetic Predisposition: Genetic variations in drug-metabolizing enzymes can influence susceptibility.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected increase in respiratory rate in a treatment group. | Onset of pulmonary inflammation or edema. | 1. Immediately assess the animal's overall health and record detailed clinical observations. 2. Consider interim sacrifice of a subset of animals for histological analysis of lung tissue. 3. Evaluate for signs of infection to rule out other causes. |
| Significant weight loss and lethargy observed in animals receiving the highest dose. | Systemic toxicity, potentially including pulmonary effects impacting overall health. | 1. Reduce the dose or dosing frequency in subsequent cohorts. 2. Implement supportive care measures as approved by the Institutional Animal Care and Use Committee (IACUC). 3. Analyze blood samples for markers of systemic inflammation and organ damage. |
| Histopathology reveals interstitial pneumonitis in the treatment group. | Drug-induced inflammatory response in the lungs. | 1. Quantify the severity of the inflammation using a scoring system. 2. Perform immunohistochemistry to identify the types of immune cells involved. 3. Consider co-administration of an anti-inflammatory agent in a future study to investigate mechanism and potential mitigation. |
| No overt clinical signs, but bronchoalveolar lavage (BAL) fluid shows increased inflammatory cells. | Subclinical pulmonary inflammation. | 1. This is a sensitive indicator of early-stage toxicity. Continue careful monitoring. 2. Analyze BAL fluid for specific cytokine and chemokine profiles to understand the nature of the inflammatory response. 3. Correlate BAL fluid findings with histopathology at the end of the study. |
Quantitative Data Summary
The following tables present hypothetical data for an investigational compound like AFP464, illustrating how to structure and present findings from in vivo pulmonary toxicity studies.
Table 1: Dose-Response Relationship of AFP464 on Respiratory Parameters (Mean ± SD)
| Treatment Group | Dose (mg/kg) | Respiratory Rate (breaths/min) | Tidal Volume (mL) |
| Vehicle Control | 0 | 120 ± 10 | 0.8 ± 0.1 |
| AFP464 Low Dose | 10 | 125 ± 12 | 0.78 ± 0.1 |
| AFP464 Mid Dose | 30 | 145 ± 15 | 0.70 ± 0.09 |
| AFP464 High Dose | 100 | 170 ± 18 | 0.62 ± 0.08 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Bronchoalveolar Lavage (BAL) Fluid Cell Differentials (Mean cell count x 10^4 ± SD)
| Treatment Group | Dose (mg/kg) | Total Cells | Macrophages | Neutrophils | Lymphocytes |
| Vehicle Control | 0 | 5.2 ± 1.1 | 4.8 ± 1.0 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| AFP464 Low Dose | 10 | 6.1 ± 1.3 | 5.5 ± 1.2 | 0.3 ± 0.2 | 0.3 ± 0.1 |
| AFP464 Mid Dose | 30 | 15.8 ± 2.5 | 10.2 ± 1.8 | 4.5 ± 0.9 | 1.1 ± 0.4* |
| AFP464 High Dose | 100 | 25.4 ± 3.1*** | 12.1 ± 2.2 | 11.8 ± 2.0*** | 1.5 ± 0.5** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control |
Experimental Protocols
1. In Vivo Pulmonary Function Assessment
-
Objective: To non-invasively assess the respiratory function of conscious animals.
-
Methodology:
-
Place the animal in a whole-body plethysmography chamber.
-
Allow a 15-20 minute acclimatization period.
-
Record respiratory parameters, including respiratory rate, tidal volume, and minute volume, for a minimum of 5 minutes.
-
Data is collected and analyzed using specialized software.
-
Measurements should be taken at baseline and at specified time points after drug administration.
-
2. Bronchoalveolar Lavage (BAL)
-
Objective: To collect cells and fluid from the lower respiratory tract for analysis.
-
Methodology:
-
Euthanize the animal via an IACUC-approved method.
-
Expose the trachea and insert a cannula.
-
Instill a fixed volume of sterile saline into the lungs.
-
Gently aspirate the fluid.
-
Repeat the instillation and aspiration process 3-5 times, pooling the collected fluid.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
The cell pellet is resuspended for total and differential cell counts. The supernatant can be stored for biochemical analysis (e.g., total protein, cytokines).
-
3. Lung Histopathology
-
Objective: To examine the microscopic structure of the lung tissue for signs of injury.
-
Methodology:
-
Following euthanasia and BAL, perfuse the lungs with saline to remove blood.
-
Instill the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure (e.g., 20-25 cm H₂O) to ensure proper inflation.
-
Excise the lungs and immerse them in the same fixative for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Additional stains (e.g., Masson's trichrome for fibrosis) can be used as needed.
-
A board-certified veterinary pathologist should evaluate the slides for features of drug-induced lung injury, such as inflammation, edema, fibrosis, and cellular damage.
-
Visualizations
Caption: Mechanisms of Drug-Induced Pulmonary Toxicity.
References
- 1. 1792-Pulmonary toxicity associated with anti-cancer agents | eviQ [eviq.org.au]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Drug-induced interstitial lung disease: mechanisms and best diagnostic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of amiodarone pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
AFP464 Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results obtained with AFP464.
Frequently Asked Questions (FAQs)
Q1: What is AFP464 and what is its primary mechanism of action?
AFP464 is a synthetic lysyl prodrug of aminoflavone (AF). Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] This activation leads to the increased expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes then metabolize aminoflavone into reactive metabolites that can covalently bind to DNA, leading to DNA damage, phosphorylation of p53, and ultimately, apoptosis in sensitive cancer cells.[3]
Q2: Is the activity of AFP464 solely dependent on the AhR pathway?
No, studies have shown that aminoflavone, the active metabolite of AFP464, can also inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in an AhR-independent manner.[1] This suggests that AFP464 may have anti-cancer effects even in cells with a non-functional AhR pathway, and researchers should be aware of this dual mechanism when interpreting results.
Q3: In which cancer types has AFP464 shown preclinical activity?
Preclinical studies have demonstrated the antiproliferative activity of AFP464 and aminoflavone in a range of human tumor cell lines, with notable activity in breast, renal, and ovarian cancer models.[4]
Q4: What are the known dose-limiting toxicities of AFP464 in clinical trials?
Phase I clinical trials of AFP464 in patients with advanced solid tumors have identified pulmonary toxicity as a dose-limiting factor.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, SRB)
Issue 1: Higher than expected GI50/IC50 values or apparent resistance in a supposedly sensitive cell line.
-
Possible Cause 1: Low expression of CYP1A1/CYP1A2 enzymes.
-
Explanation: The cytotoxic effects of AFP464 are dependent on its conversion to active metabolites by CYP1A1 and CYP1A2. Cell lines with low basal or inducible expression of these enzymes will be less sensitive.
-
Troubleshooting Steps:
-
Confirm the CYP1A1/CYP1A2 expression status of your cell line through western blot or qPCR.
-
If expression is low, you can try to induce CYP1A1 expression with a known inducer like 3-methylcholanthrene prior to AFP464 treatment as a positive control experiment.[3]
-
Consider using a different cell line known to have robust CYP1A1/CYP1A2 expression.
-
-
-
Possible Cause 2: Instability of AFP464 in cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of AFP464 for each experiment.
-
Minimize the time the compound is in the incubator by refreshing the media with newly added AFP464 for longer incubation periods.
-
If you suspect degradation, you can perform a time-course experiment to see if the effect of the drug diminishes over time.
-
-
Possible Cause 3: Cell density and proliferation rate.
-
Explanation: The growth rate of cells can influence their sensitivity to cytotoxic agents. Slower-growing cells may appear more resistant in assays that measure cell number at a fixed time point.
-
Troubleshooting Steps:
-
Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Normalize results to a time-zero reading to account for differences in proliferation rates between cell lines.
-
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Variability in confluency at the time of treatment.
-
Explanation: Cell confluency can affect cellular metabolism and drug uptake, leading to variable responses.
-
Troubleshooting Steps:
-
Standardize your cell seeding and treatment protocols to ensure consistent confluency at the start of each experiment.
-
Always visually inspect cells before treatment.
-
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Explanation: Errors in serial dilutions can lead to significant variability.
-
Troubleshooting Steps:
-
Prepare a fresh dilution series for each experiment from a well-characterized stock solution.
-
Use calibrated pipettes and ensure proper mixing at each dilution step.
-
-
Western Blot Analysis
Issue 3: Weak or no induction of CYP1A1 protein after AFP464 treatment.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Explanation: The induction of CYP1A1 is a time- and concentration-dependent process.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 0.1, 1, 10 µM) to determine the optimal conditions for CYP1A1 induction in your specific cell line.
-
Ensure that the AFP464 concentration used is sufficient to activate the AhR pathway.
-
-
-
Possible Cause 2: Poor antibody quality or incorrect western blot protocol.
-
Explanation: A non-specific or low-affinity primary antibody, or suboptimal blotting conditions, can lead to poor signal.
-
Troubleshooting Steps:
-
Validate your CYP1A1 antibody using a positive control, such as lysates from cells treated with a potent AhR agonist like TCDD or 3-methylcholanthrene. Recombinant CYP1A1 protein can also be used as a positive control.[5][6]
-
Optimize your western blot protocol, including lysis buffer composition, protein loading amount, antibody dilutions, and incubation times.
-
-
Issue 4: Unexpected changes in other protein levels.
-
Possible Cause 1: AhR-independent effects on HIF-1α.
-
Explanation: Aminoflavone can downregulate HIF-1α protein levels independently of the AhR pathway.[1]
-
Troubleshooting Steps:
-
If you observe changes in HIF-1α or its downstream targets, consider this as a potential on-target, but AhR-independent, effect of AFP464.
-
To confirm, you could use an AhR antagonist or siRNA to see if the effect on HIF-1α is maintained.
-
-
-
Possible Cause 2: Off-target effects.
-
Explanation: Like many small molecule inhibitors, AFP464 could have off-target binding partners that lead to unexpected changes in protein expression or phosphorylation status.
-
Troubleshooting Steps:
-
Currently, there is limited publicly available data on the specific off-target profile of AFP464. If you consistently observe an unexpected protein change, it may be a novel off-target effect.
-
To investigate further, you could consider techniques like thermal proteome profiling or chemical proteomics to identify potential off-target binders.
-
-
In Vivo Xenograft Studies
Issue 5: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause 1: Poor bioavailability or rapid metabolism of AFP464.
-
Explanation: The pharmacokinetic properties of AFP464 can vary between species. Insufficient drug concentration at the tumor site will result in a lack of efficacy.
-
Troubleshooting Steps:
-
Consult preclinical pharmacokinetic data for AFP464 in the animal model you are using, if available.
-
Consider optimizing the dosing schedule and route of administration.
-
You can perform pharmacokinetic studies in your animal model to measure the plasma and tumor concentrations of AFP464 and aminoflavone.
-
-
-
Possible Cause 2: Tumor microenvironment factors.
-
Explanation: The in vivo tumor microenvironment is more complex than in vitro cell culture and can influence drug response. For example, hypoxia in the tumor core could influence the HIF-1α-related effects of AFP464.
-
Troubleshooting Steps:
-
Characterize the xenograft model for relevant biomarkers, such as CYP1A1 expression and AhR pathway functionality.
-
Consider using orthotopic xenograft models, which may better recapitulate the natural tumor microenvironment.
-
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Aminoflavone (Active Metabolite of AFP464) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| MDA-MB-468 | Breast (Triple Negative) | ~0.008 | Sensitive |
| MCF-7 | Breast (ER+) | Sensitive (GI50 not specified) | Requires functional AhR and CYP1A1 for sensitivity. |
| MDA-MB-231 | Breast (Triple Negative) | Resistant | Lacks SULT1A1 expression, which is important for AF activation. |
| HepG2 | Hepatocellular Carcinoma | ~1.8 | For a 2'-chloro-4'-aminoflavone derivative. [4] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Data for aminoflavone is presented as it is the active form of AFP464.
Table 2: Pharmacokinetic Parameters of AFP464 in Humans (Phase I Clinical Trial)
| Parameter | Mean Value | Range |
| Clearance | 259 L/h/m² | 143 - 444 L/h/m² |
| Half-life (AFP464) | 5.6 h | 0.2 - 25.3 h |
| Half-life (Aminoflavone) | 3.4 h | 0.9 - 7.0 h |
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of AFP464 (or aminoflavone) for the desired incubation period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye. Read the absorbance at 515 nm.
Western Blot for CYP1A1 Induction
-
Cell Treatment: Plate cells and treat with AFP464 at the desired concentration and for the optimal time determined from pilot experiments. Include a positive control (e.g., 3-methylcholanthrene) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CYP1A1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
References
- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afp-464 | C24H31F3N4O9S2 | CID 21144069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HIF-1α Inhibitors: AFP464 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels, a hallmark of the tumor microenvironment. Its pivotal role in tumor progression, angiogenesis, and metabolic reprogramming has made it a prime target for cancer therapy. This guide provides a detailed comparison of AFP464, a novel investigational agent, with other prominent HIF-1α inhibitors, supported by available experimental data and methodologies.
Introduction to HIF-1α Signaling
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.
Caption: Simplified overview of the HIF-1α signaling pathway under normoxic and hypoxic conditions.
Comparison of HIF-1α Inhibitors
This section compares the mechanisms of action and available performance data for AFP464 and other selected HIF-1α inhibitors.
AFP464 (Aminoflavone Prodrug)
AFP464 is a prodrug that is rapidly converted to its active form, aminoflavone (AF).[1][2] While AF is known to activate the aryl hydrocarbon receptor (AhR) pathway, leading to DNA damage and apoptosis, its inhibition of HIF-1α is independent of this pathway.[3][4] AF has been shown to decrease HIF-1α mRNA and protein levels, suggesting an effect on transcription or mRNA stability.[3][4]
Other Prominent HIF-1α Inhibitors
A variety of other small molecules inhibit HIF-1α through diverse mechanisms:
-
PX-478: This experimental agent inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination, leading to reduced HIF-1α protein levels.[5][6]
-
Chetomin: This fungal metabolite disrupts the crucial interaction between HIF-1α and its co-activator p300, thereby preventing the transcription of HIF-1 target genes.[7][8]
-
2-Methoxyestradiol (2-ME2): A naturally occurring metabolite of estrogen, 2-ME2 inhibits HIF-1α nuclear accumulation and transcriptional activity.[9][10][11][12]
-
Bortezomib: A proteasome inhibitor, bortezomib indirectly inhibits HIF-1α by suppressing the PI3K/Akt/mTOR and MAPK signaling pathways, which are involved in HIF-1α protein synthesis and nuclear translocation.[13][14][15][16] It also hinders the recruitment of the p300 coactivator.[14][15]
-
Vorinostat (SAHA): As a histone deacetylase (HDAC) inhibitor, vorinostat inhibits HIF-1α through translational repression and by modulating its nuclear translocation via the acetylation of the chaperone protein Hsp90.[17][18]
Caption: Points of intervention for AFP464 and other HIF-1α inhibitors in the signaling cascade.
Quantitative Performance Data
Direct comparative studies of AFP464 against other HIF-1α inhibitors are limited. The following table summarizes available half-maximal inhibitory concentration (IC50) values for various inhibitors in different cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Cancer Cell Line | IC50 | Reference |
| 2-Methoxyestradiol | MDA-MB-435 (Breast) | 1.38 µM | [11] |
| SK-OV-3 (Ovarian) | 1.79 µM | [11] | |
| MCF-7 (Breast) | 52 µM | [11] | |
| BM (Unknown) | 8 µM | [11] | |
| Chetomin | Multiple Myeloma Cells | Low nM range | [7] |
| PX-478 | Various Cancer Cell Lines | ~20-30 µM | [5] |
| Bortezomib | Multiple Myeloma & Liver Cancer | Sub-nM (for VEGF induction) | [14] |
| Vorinostat | Liver Cancer Cells | Not specified | [17] |
| AFP464 (Aminoflavone) | MCF-7 (Breast) | ~0.25 µM (for HIF-1α inhibition) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate HIF-1α inhibitors.
Western Blot for HIF-1α Protein Levels
This protocol is a standard method to determine the abundance of HIF-1α protein in cell lysates.
Caption: A typical workflow for detecting HIF-1α protein levels via Western blot.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the HIF-1α inhibitor or vehicle control for the desired time. Induce hypoxia (e.g., 1% O2) for 4-16 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay measures the ability of HIF-1α to activate the transcription of a reporter gene linked to HREs.
Principle: Cells are co-transfected with a plasmid containing a luciferase gene driven by a promoter with multiple HREs and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase). A decrease in the HRE-driven luciferase activity in the presence of an inhibitor indicates reduced HIF-1α transcriptional activity.
General Protocol:
-
Cell Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
Treatment and Hypoxia Induction: After 24 hours, treat the cells with the HIF-1α inhibitor or vehicle and induce hypoxia for 6-16 hours.
-
Cell Lysis: Lyse the cells using the reporter lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
AFP464 represents an intriguing HIF-1α inhibitor with a distinct mechanism of action involving the downregulation of HIF-1α mRNA. While direct comparative data is still emerging, this guide provides a framework for understanding its potential relative to other established and experimental HIF-1α inhibitors. The provided experimental protocols offer a starting point for researchers aiming to evaluate these compounds in their own experimental systems. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of AFP464 in the context of HIF-1α-driven pathologies.
References
- 1. HIF-1α activation mediates resistance to anti-angiogenic therapy in neuroblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Comparative study of antioxidants as cancer preventives through inhibition of HIF-1 alpha activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. cusabio.com [cusabio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIF is not essential for suppression of experimental tumor growth by mTOR inhibition [jcancer.org]
- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of AFP464 in CYP1A1 Expression: A Comparative Analysis
For researchers and professionals in drug development, understanding the modulation of cytochrome P450 enzymes is critical. Among these, CYP1A1 has garnered significant attention for its role in the metabolic activation of various compounds, including pro-drugs and pro-carcinogens. AFP464, a promising anti-cancer agent, leverages this pathway for its therapeutic effect. This guide provides a comprehensive validation of AFP464's effect on CYP1A1 expression, comparing its performance with other known inducers and detailing the experimental protocols for robust evaluation.
AFP464 is a prodrug that is rapidly converted to its active form, aminoflavone (AF). Aminoflavone acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a pivotal role in regulating the expression of several genes, most notably CYP1A1. The induction of CYP1A1 is a key step in the mechanism of action of AFP464, as this enzyme metabolizes aminoflavone into a cytotoxic agent that exerts anti-tumor activity. This unique self-activating mechanism makes AFP464 a subject of intense research.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The induction of CYP1A1 expression by AFP464 is mediated through the canonical AhR signaling pathway. Upon entering the cell, aminoflavone binds to the cytosolic AhR complex, which is held in an inactive state by chaperone proteins such as Hsp90, XAP2, and p23. Ligand binding triggers a conformational change, leading to the translocation of the AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of the CYP1A1 gene, thereby initiating its transcription and subsequent protein expression.
Comparative Analysis of CYP1A1 Induction
To objectively evaluate the efficacy of AFP464 in inducing CYP1A1 expression, a comparative analysis with other well-characterized AhR agonists is essential. The following table summarizes the quantitative data on the induction of CYP1A1 by aminoflavone (the active form of AFP464) and other common inducers, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and β-naphthoflavone. The data is compiled from various studies and normalized where possible to provide a comparative perspective. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | Measurement | Result | Reference |
| Aminoflavone | MCF-7 | CYP1A1 mRNA Induction | Up to 200-fold increase | [1] |
| TCDD | MCF-7 | CYP1A1 mRNA Induction | Up to 1160-fold increase | [1] |
| β-naphthoflavone | MCF-7 | CYP1A1 mRNA Induction | ~500-fold increase (at 40µM) | [2] |
| Aminoflavone | MCF-7 | CYP1A1/1A2 Protein Induction | Significant increase | [3] |
| TCDD | HepG2 | CYP1A1 Protein Induction | Dose-dependent increase | [4] |
Experimental Protocols
Accurate and reproducible quantification of CYP1A1 expression is paramount for validating the effects of compounds like AFP464. The following are detailed methodologies for two key experimental techniques: quantitative real-time PCR (qPCR) for measuring mRNA levels and Western blotting for assessing protein expression.
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
This protocol outlines the steps for quantifying the relative expression of CYP1A1 mRNA in cells treated with a test compound.
Materials:
-
Cell culture reagents
-
AFP464, positive control (e.g., TCDD), and vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP1A1 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of AFP464, a positive control, and a vehicle control for the desired duration (e.g., 24-48 hours).
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess the purity and concentration of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CYP1A1 and the reference gene, and a suitable qPCR master mix. Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Determine the cycle threshold (Ct) values for both CYP1A1 and the reference gene. Calculate the relative expression of CYP1A1 mRNA using the comparative Ct (ΔΔCt) method.
Western Blotting for CYP1A1 Protein Expression
This protocol describes the detection and quantification of CYP1A1 protein levels in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP1A1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and capture the image using an imaging system.
-
Loading Control and Analysis: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the CYP1A1 protein levels to the loading control.
Conclusion
The validation of AFP464's effect on CYP1A1 expression is a critical step in its development as an anti-cancer therapeutic. The evidence strongly supports that AFP464, through its active metabolite aminoflavone, is a potent inducer of CYP1A1 via the AhR signaling pathway. While comparative data suggests that other compounds like TCDD may be more potent inducers in certain in vitro systems, the unique self-activating mechanism of AFP464 within tumor cells presents a significant therapeutic advantage. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the effects of AFP464 and other novel compounds on CYP1A1 expression, contributing to the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl hydrocarbon receptor agonists directly activate estrogen receptor alpha in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential time-course and dose-response relationships of TCDD-induced CYP1B1, CYP1A1, and CYP1A2 proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of AFP464 and aminoflavone activity
Mechanism of Action: A Dual Pathway
Aminoflavone exhibits anticancer properties through at least two distinct signaling pathways. The primary and most well-characterized pathway is dependent on the Aryl Hydrocarbon Receptor (AhR). A secondary mechanism involves the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) in an AhR-independent manner.
AhR-Dependent Pathway: Bioactivation and Cytotoxicity
The cytotoxic effects of aminoflavone are primarily mediated through its activation of the AhR signaling pathway.
-
AhR Activation: Aminoflavone acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
-
CYP1A1/1A2 Induction: Upon binding, the AhR-aminoflavone complex translocates to the nucleus and induces the expression of xenobiotic-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).
-
Metabolic Activation: These induced P450 enzymes metabolize aminoflavone into reactive intermediates, including potentially toxic hydroxylamine metabolites.
-
DNA Damage and Apoptosis: These reactive metabolites covalently bind to DNA, forming adducts. This leads to DNA damage, phosphorylation of p53, induction of p21, and ultimately, apoptosis in sensitive cancer cells.
The sensitivity of tumor cells to aminoflavone is often correlated with their ability to induce CYP1A1 and metabolize the compound into its cytotoxic form.
AhR-Independent Pathway: HIF-1α Inhibition
Aminoflavone has also been shown to inhibit the expression of HIF-1α, a critical factor in tumor survival under hypoxic conditions. This action is independent of a functional AhR pathway. Research indicates that aminoflavone can inhibit HIF-1α protein accumulation even in cells with a functionally impaired AhR pathway. The inhibition of HIF-1α appears to be disconnected from the DNA damage and cytotoxic effects, suggesting these are mediated by distinct signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of aminoflavone in various experimental settings.
Table 1: In Vitro Cytotoxicity of Aminoflavone (GI₅₀)
| Cell Line | Type | Treatment Duration | GI₅₀ Value |
| MDA-MB-468 | ER-negative Breast Cancer | 12 hours | < 1 µM |
| MDA-MB-468 | ER-negative Breast Cancer | 72 hours | < 100 nM |
| MCF-10A | Non-malignant Breast Epithelial | 72 hours | > 100 µM |
Table 2: Effect of Aminoflavone on Gene and Protein Expression
| Target | Cell Line | Assay | Result |
| XRE-luciferase | MCF-7 | Luciferase Reporter | 7- to 8-fold increase in expression |
| CYP1A1 mRNA | MCF-7 | qPCR | Up to 200-fold increase in expression |
| 8-oxodG | MDA-MB-468 | DNA Damage Assay | ~2-fold increase with 1 µM AF for 12 hr |
Visualizing the Pathways and Workflows
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to characterize the activity of aminoflavone.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to inhibit cell growth by 50% (GI₅₀).
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Stock solutions of aminoflavone are serially diluted to the desired concentrations in a complete culture medium. The medium in the cell plates is replaced with the medium containing the various concentrations of aminoflavone. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified duration (e.g., 12, 48, or 72 hours).
-
Viability Measurement: After incubation, a viability reagent is added. Common methods include:
-
AlamarBlue™ Assay: A resazurin-based solution is added to the wells. Metabolically active cells reduce resazurin to the fluorescent resorufin. Fluorescence is measured using a microplate reader.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases cleave the MTT tetrazolium ring into a purple formazan precipitate. The formazan is solubilized, and the absorbance is read on a microplate reader.
-
-
Data Analysis: The fluorescence or absorbance values are normalized to the vehicle-treated control cells, and the GI₅₀ values are calculated using a nonlinear regression analysis.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as HIF-1α, CYP1A1, or markers of DNA damage (γH2AX).
-
Sample Preparation: Cells are treated with aminoflavone for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are denatured, loaded onto an SDS-polyacrylamide gel (SDS-PAGE), and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: For HRP-conjugated antibodies, a chemiluminescent substrate is added, and the signal is captured using an imaging system. For fluorescent antibodies, the membrane is imaged directly at the appropriate wavelength. The intensity of the bands corresponds to the amount of target protein.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a specific promoter, such as the Xenobiotic Response Element (XRE) which is activated by the AhR complex.
-
Transfection: Cells are transiently transfected with a plasmid vector containing the firefly luciferase gene under the control of the XRE promoter. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected to serve as an internal control for transfection efficiency.
-
Treatment: After transfection, cells are treated with aminoflavone or a vehicle control.
-
Cell Lysis: Cells are washed with PBS and lysed using a passive lysis buffer.
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate. A firefly luciferase assay reagent is added, and the resulting luminescence is measured. Subsequently, a Renilla luciferase substrate is added to the same well to quench the firefly signal and initiate the Renilla reaction, and its luminescence is measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in transcriptional activity is calculated relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative quantity of a specific mRNA transcript, such as CYP1A1, to determine the effect of a compound on gene expression.
-
RNA Extraction: Cells are treated with aminoflavone, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up in a multi-well plate containing the cDNA template, specific primers for the target gene (e.g., CYP1A1) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Amplification and Detection: The reaction is run in a qPCR machine that combines thermal cycling for DNA amplification with real-time fluorescence detection. The cycle at which the fluorescence crosses a set threshold (Ct value) is recorded.
-
Data Analysis: The relative expression of the target gene is calculated by normalizing its Ct value to the Ct value of the reference gene, often using the ΔΔCt method. This provides the fold change in mRNA expression compared to a control group.
Evaluating the Selectivity of Novel Compounds for FPR2 over FPR1: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of compound selectivity for Formyl Peptide Receptor 2 (FPR2) over Formyl Peptide Receptor 1 (FPR1).
No publicly available information was found for a compound specifically designated as AFP464. Therefore, this guide provides a general framework and standardized methodologies for researchers to evaluate the selectivity of their own compounds of interest for FPR2 over FPR1.
Introduction
The Formyl Peptide Receptors 1 and 2 (FPR1 and FPR2) are closely related G protein-coupled receptors (GPCRs) that play critical roles in the innate immune response and inflammation.[1][2][3] While they share a significant degree of sequence homology, they exhibit distinct ligand preferences and can trigger different downstream signaling pathways, leading to either pro-inflammatory or pro-resolving effects.[4][5][6] Specifically, FPR1 is generally considered a pro-inflammatory receptor, while FPR2 can mediate both pro-inflammatory and anti-inflammatory/pro-resolving responses depending on the activating ligand.[4][7] This dual functionality makes FPR2 an attractive therapeutic target for a variety of inflammatory diseases, driving the need for selective agonists or antagonists.
This guide outlines the key experimental approaches and data presentation standards for rigorously evaluating the selectivity of a novel compound for FPR2 over FPR1.
Quantitative Data Presentation
A crucial aspect of evaluating selectivity is the direct comparison of a compound's potency and efficacy at both receptors. The data should be summarized in a clear, tabular format. The selectivity index is a key parameter, calculated as the ratio of the compound's affinity or potency for FPR1 to its affinity or potency for FPR2. A higher selectivity index indicates greater preference for FPR2.
Table 1: Comparative Activity of a Test Compound at FPR1 and FPR2
| Assay Type | Parameter | FPR1 | FPR2 | Selectivity Index (FPR1/FPR2) |
| Binding Affinity | Ki (nM) | Insert experimental value | Insert experimental value | Calculate Ki (FPR1) / Ki (FPR2) |
| IC50 (nM) | Insert experimental value | Insert experimental value | Calculate IC50 (FPR1) / IC50 (FPR2) | |
| Functional Activity | EC50 (nM) | Insert experimental value | Insert experimental value | Calculate EC50 (FPR1) / EC50 (FPR2) |
| Emax (%) | Insert experimental value | Insert experimental value | N/A | |
| Antagonist Activity | IC50 (nM) | Insert experimental value | Insert experimental value | Calculate IC50 (FPR1) / IC50 (FPR2) |
| Ki (nM) | Insert experimental value | Insert experimental value | Calculate Ki (FPR1) / Ki (FPR2) |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments used to determine compound selectivity for FPR1 and FPR2.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for FPR1 and FPR2 by assessing its ability to compete with a radiolabeled ligand known to bind to the receptor.
-
Cell Lines: Use stable cell lines expressing either human FPR1 or human FPR2 (e.g., HEK293 or CHO cells).
-
Radioligand: A common choice for FPR1 is [³H]fMLF. For FPR2, a specific high-affinity radioligand is required.
-
Procedure:
-
Prepare cell membranes from the FPR1- and FPR2-expressing cell lines.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the cell membranes.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist and trigger an increase in intracellular calcium concentration, a key downstream signaling event for both FPR1 and FPR2.
-
Cell Lines: Use FPR1- or FPR2-expressing cell lines loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Seed the cells in a microplate and load them with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a primary physiological function of FPR1 and FPR2 activation in immune cells.
-
Cells: Use primary human neutrophils or cell lines endogenously expressing FPR1 and FPR2 (e.g., HL-60 cells differentiated to a neutrophil-like phenotype).
-
Apparatus: Use a Boyden chamber or a modern equivalent with a porous membrane separating two compartments.
-
Procedure:
-
Place a solution containing the test compound in the lower chamber.
-
Add a suspension of the cells to the upper chamber.
-
Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.
-
Stain and count the number of migrated cells on the lower side of the membrane.
-
-
Data Analysis: Plot the number of migrated cells against the compound concentration to determine the EC50 for chemotaxis.
Visualizations
Signaling Pathways of FPR1 and FPR2
Both FPR1 and FPR2 are Gαi-coupled receptors. Upon agonist binding, they initiate a signaling cascade that leads to various cellular responses.
Caption: Generalized signaling pathway for FPR1 and FPR2 activation.
Experimental Workflow for Selectivity Profiling
A logical workflow ensures a comprehensive evaluation of a test compound's selectivity.
Caption: Experimental workflow for evaluating FPR2 vs. FPR1 selectivity.
By following these standardized protocols and data presentation formats, researchers can effectively and accurately determine the selectivity of novel compounds for FPR2 over FPR1, facilitating the development of new therapeutics for inflammatory diseases.
References
- 1. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A non-peptide receptor inhibitor with selectivity for one of the neutrophil formyl peptide receptors, FPR 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
AFP464: A Comparative Analysis Against Standard Chemotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational agent AFP464 and standard chemotherapy drugs, focusing on their efficacy, mechanisms of action, and available experimental data. AFP464, a synthetic lysyl prodrug of aminoflavone (AF), was evaluated in clinical trials for advanced solid tumors, including a planned Phase II study in estrogen receptor-positive (ER-positive) breast cancer. However, a thorough review of available clinical trial data indicates a lack of demonstrable anti-tumor efficacy for AFP464, in stark contrast to the established effectiveness of standard-of-care therapies.
Executive Summary
AFP464 was developed as a more soluble prodrug of aminoflavone, a compound with a unique mechanism of action involving the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Preclinical studies showed antiproliferative activity in various cancer cell lines. However, in a Phase I clinical trial involving patients with advanced solid tumors, no tumor responses were observed [1]. While a maximum tolerated dose (MTD) was established, the absence of clinical efficacy in this initial study is a critical finding. In contrast, standard chemotherapy and targeted agents for relevant cancer types, such as ER-positive breast cancer, have well-documented efficacy, including objective response rates and improvements in survival.
Mechanism of Action: AFP464 vs. Standard Therapies
AFP464 is rapidly converted to its active form, aminoflavone, in the plasma. Aminoflavone's unique mechanism involves the activation of the AhR signaling pathway, leading to the increased expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes then metabolize aminoflavone into toxic metabolites that bind to DNA, inducing p53 phosphorylation and subsequent apoptosis.
Standard chemotherapy agents, on the other hand, employ a variety of mechanisms to induce cancer cell death, including DNA damage (e.g., anthracyclines, platinum agents), inhibition of DNA synthesis (e.g., antimetabolites like capecitabine), or interference with mitosis (e.g., taxanes). In ER-positive breast cancer, targeted therapies like hormone receptor antagonists (e.g., fulvestrant) and mTOR inhibitors (e.g., everolimus) are also standard of care, targeting specific pathways that drive tumor growth.
Comparative Efficacy Data
The following tables summarize the available efficacy data for AFP464 and standard-of-care treatments for ER-positive, HER2-negative metastatic breast cancer in patients who have progressed on prior endocrine therapy. This patient population is relevant to the planned Phase II trial for AFP464.
Table 1: Efficacy of AFP464 in Advanced Solid Tumors (Phase I)
| Compound | Patient Population | Number of Patients | Objective Response Rate (ORR) |
| AFP464 | Advanced Solid Tumors | 24 (evaluable) | 0%[1] |
Table 2: Efficacy of Standard Therapies in ER+, HER2- Metastatic Breast Cancer (Post-Endocrine Therapy)
| Treatment | Trial | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Fulvestrant (500 mg) | CONFIRM | HR+ advanced BC, progressed on prior endocrine therapy | 6.5 months | 9.1% | 26.4 months |
| Everolimus + Exemestane | BOLERO-2 | HR+, HER2- advanced BC, recurred/progressed on NSAI | 7.8 months[2] | 12.6% | 31.0 months[2] |
| Capecitabine | Retrospective Study | HR+/HER2- mBC, progressed on CDK4/6i + ET | 7.1 months[3][4] | Not Reported | 41.3 months[3][4] |
Note: The data for standard therapies are from different clinical trials and patient populations and are not from direct head-to-head comparisons.
Experimental Protocols
AFP464 Phase I Trial (NCT00369200)
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of AFP464.
-
Patient Population: Patients with advanced solid tumors with good performance status and organ function.
-
Treatment Regimen: AFP464 administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1]
-
Dose Escalation: An accelerated titration design was used until grade 2 toxicity, followed by cohorts of 3. Doses ranged from 10 to 74 mg/m².[1]
-
Primary Endpoints: Determine the MTD and dose-limiting toxicities (DLTs).[1]
-
Pharmacokinetics: Plasma concentrations of AFP464 and its active metabolite, aminoflavone, were measured.[1]
Conclusion
Based on the available evidence, AFP464 did not demonstrate clinical efficacy in its Phase I trial for advanced solid tumors. The observation of "no tumor responses" stands in stark contrast to the well-established and quantifiable efficacy of standard-of-care chemotherapy and targeted agents in relevant cancer types. While the mechanism of action of AFP464 is novel, the lack of positive clinical data from its development program suggests that it does not offer a therapeutic advantage over existing treatments. For researchers and drug development professionals, the case of AFP464 underscores the challenge of translating preclinical activity into clinical benefit.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Everolimus plus exemestane for hormone-receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: overall survival results from BOLERO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capecitabine efficacy after cycline-dependent-kinase 4/6 inhibitor plus endocrine therapy in metastatic hormone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Aminoflavone's Unique Grip on HIF-1α: An AhR-Independent Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of novel therapeutic agents is paramount. Aminoflavone (AF), a promising anti-cancer agent, has been shown to inhibit the master regulator of hypoxia, Hypoxia-Inducible Factor-1α (HIF-1α). This guide provides a comparative analysis of aminoflavone's unique Aryl Hydrocarbon Receptor (AhR)-independent mechanism of HIF-1α inhibition, supported by experimental data and detailed protocols.
Aminoflavone, the active metabolite of the prodrug AFP464 which has undergone phase I clinical trials, presents a compelling case of a multi-faceted anti-cancer agent.[1] While initially identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key player in xenobiotic metabolism, its inhibitory effect on HIF-1α surprisingly operates independently of this pathway.[1] This distinction is critical, as it unveils a novel avenue for therapeutic intervention in cancer, where HIF-1α is a pivotal driver of tumor progression, angiogenesis, and metastasis.[2]
Comparative Analysis of HIF-1α Inhibition
To contextualize the efficacy of aminoflavone, a comparison with other known HIF-1α inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) and mechanisms of action for aminoflavone and a selection of alternative compounds.
| Compound | IC50 | Mechanism of Action | AhR-Dependent | Key References |
| Aminoflavone | Not explicitly defined in a single IC50 value for HIF-1α inhibition, but effective at concentrations around 0.25-0.5 µM in cell-based assays. | Inhibits HIF-1α transcriptional activity and protein accumulation. Requires active transcription and involves the enzyme SULT1A1. | No | [1][3][4] |
| PX-478 | ~20–30 µM in various cancer cell lines. | Inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination. | No | [5][6] |
| Chetomin | Median IC50 of 4.1 nM in human myeloma cell lines. | Disrupts the interaction between HIF-1α and its co-activator p300. | No | [7][8] |
| KC7F2 | 20 µM | Inhibits HIF-1α protein synthesis by down-regulating the phosphorylation of 4EBP1 and p70 S6K. | No | [9][10][11] |
Visualizing the Signaling Pathways
To clearly illustrate the distinct mechanisms, the following diagrams, generated using Graphviz, depict the signaling pathways of HIF-1α regulation and the points of intervention for aminoflavone and its alternatives.
Experimental Validation of AhR-Independence
-
Studies in AhR-deficient cells: Aminoflavone was shown to inhibit HIF-1α protein accumulation and transcriptional activity in AhR100 cells, a MCF-7-derived cell line with a functionally impaired AhR pathway.[1][3]
-
Lack of correlation with cytotoxicity: In some cell lines, the cytotoxic effects of aminoflavone, which are known to be AhR-dependent, did not correlate with its ability to inhibit HIF-1α.[1]
-
Involvement of SULT1A1: The inhibition of HIF-1α by aminoflavone was found to be dependent on the expression of the sulfotransferase enzyme SULT1A1.[1][3] Down-regulation of SULT1A1, but not AhR, significantly prevented the inhibitory effect of aminoflavone on HIF-1α.[1]
Experimental Protocols
For researchers looking to validate or build upon these findings, the following are generalized protocols for key experiments.
Western Blot for HIF-1α Protein Accumulation
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, AhR100) and allow them to adhere. Induce hypoxia (e.g., 1% O2) and treat with aminoflavone (0.25-0.5 µM) or vehicle control for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).
HIF-1α Reporter Gene Assay
-
Transfection: Co-transfect cells with a HIF-1α responsive reporter plasmid (containing a Hypoxia Response Element (HRE) driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the cells with aminoflavone or vehicle control under normoxic or hypoxic conditions.
-
Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the effect of aminoflavone on HIF-1α transcriptional activity.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. glpbio.com [glpbio.com]
A Comparative Analysis of AFP464 and 5F 203 Signaling Pathways in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways and cellular effects of two promising anti-cancer agents, AFP464 and 5F 203. Both compounds are ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and a target of interest in oncology. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the distinct signaling cascades initiated by each compound.
Core Signaling Pathways and Mechanisms of Action
AFP464 is a synthetic lysyl prodrug of aminoflavone (AF). Its primary mechanism of action is dependent on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, AFP464 is rapidly converted to its active form, aminoflavone. Aminoflavone then binds to and activates the AhR. This activation leads to the translocation of the AhR complex to the nucleus, where it induces the expression of cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, and to a lesser extent, CYP1B1.[1] These enzymes metabolize aminoflavone into reactive metabolites that covalently bind to DNA, leading to DNA damage.[1] This damage triggers the phosphorylation of p53, a tumor suppressor protein, and the induction of its downstream target, p21Waf1/Cip1, ultimately culminating in apoptosis (programmed cell death).[1]
Interestingly, aminoflavone has also been shown to inhibit Hypoxia-Inducible Factor-1α (HIF-1α) in an AhR-independent manner, suggesting a dual-faceted anti-cancer activity.[2][3]
5F 203 is a benzothiazole derivative that also functions as an AhR ligand.[4][5] Similar to AFP464, its anti-tumor activity is linked to the activation of the AhR signaling pathway.[4][5] However, a key distinction in the signaling of 5F 203 is its potent inhibition of the c-Met receptor signaling cascade.[4] The c-Met receptor is a tyrosine kinase that plays a crucial role in cell migration, invasion, and metastasis. By inhibiting the phosphorylation of c-Met, 5F 203 can effectively block these processes, offering a potential advantage in the treatment of metastatic cancers.[4]
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data from comparative studies of AFP464 and 5F 203 in various cancer cell lines.
Table 1: Comparative Cytotoxicity in Renal Cancer Cell Lines
| Compound | Cell Line | Concentration | Treatment Duration | % Cell Survival |
| AFP464 | TK-10 | Not specified | 5 days | Less effective than 5F 203 |
| SN12C | Not specified | 5 days | Less effective than 5F 203 | |
| Caki-1 | Not specified | 5 days | Less effective than 5F 203 | |
| 5F 203 | TK-10 | 0.1 µM | 5 days | 45% |
| SN12C | 0.1 µM | 5 days | 26% | |
| Caki-1 | 0.1 µM | 5 days | 36% |
Data from a study on human renal carcinoma cells. The study noted that the decrease in cell viability induced by 5F 203 was "more marked" than that of AFP464.[4]
Table 2: Effects on Cell Cycle Progression in Renal Cancer Cell Lines
| Compound | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle |
| AFP464 | TK-10 | 1 µM | 24 hours | Increase in G0/G1 phase |
| SN12C | 1 µM | 24 & 48 hours | No significant change | |
| Caki-1 | 1 µM | 24 & 48 hours | No significant change | |
| 5F 203 | TK-10 | 1 µM | 24 & 48 hours | Accumulation in Sub-G0 (Apoptosis) |
| SN12C | 1 µM | 24 hours | Increase in G0/G1 phase | |
| Caki-1 | 1 µM | 24 & 48 hours | Increase in G0/G1 phase |
Data from a study on human renal carcinoma cells.[4]
Table 3: Comparative Effects on Cell Migration and Signaling
| Compound | Parameter | Cell Line(s) | Concentration | Effect |
| AFP464 | Cell Migration | TK-10, SN12C, ACHN | Not specified | No significant effect |
| 5F 203 | Cell Migration | TK-10, Caki-1, SN12C | 1 µM | Potent inhibition |
| c-Met Phosphorylation | TK-10 | 1 µM | Inhibition | |
| c-Met Phosphorylation | MCF-7, MDA-MB-435 | 1 µM | 85% and 69% inhibition, respectively |
Data from a study on human renal carcinoma cells.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: AFP464 Signaling Pathway.
Caption: 5F 203 Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AFP464 or 5F 203 and incubate for the desired period (e.g., 120 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G0 for apoptosis).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture and treat cells as for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the test compounds.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points to quantify cell migration.
Western Blot for c-Met Phosphorylation
-
Cell Lysis: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated c-Met and total c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the level of c-Met phosphorylation relative to total c-Met.
References
- 1. mdpi.com [mdpi.com]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AFP464 Free Base: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like AFP464 free base is a critical component of laboratory safety and regulatory compliance. As a synthetic lysyl prodrug of aminoflavone with potential antineoplastic activities, AFP464 requires careful handling throughout its lifecycle, including its final disposition.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Understanding the Compound: this compound Profile
AFP464 is an investigational anticancer agent.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, its classification as a potent, biologically active, and fluorinated organic compound necessitates that it be treated as hazardous waste.
| Property | Data |
| Chemical Name | (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide |
| Molecular Formula | C22H23F3N4O3 |
| Molecular Weight | 448.44 g/mol |
| CAS Number | 468719-52-0 |
| Classification | Investigational Drug, Aminoflavone Prodrug |
II. Core Principles for Disposal of Investigational Compounds
The disposal of investigational drugs like AFP464 is governed by stringent regulations to prevent environmental contamination and potential harm. Research laboratories must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and other relevant federal, state, and local regulations.[2][3] The primary principle is that unused or waste this compound should never be disposed of in the regular trash or poured down the drain.[4] It must be managed as hazardous waste.
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, packaging, labeling, and removal of this compound waste.
Step 1: Segregation of Waste
Proper segregation is the first critical step to ensure safe handling and disposal.
-
Solid Waste:
-
Place all materials contaminated with this compound into a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and shoe covers.
-
Contaminated lab supplies like weighing papers, pipette tips, and centrifuge tubes.
-
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
This includes leftover solutions from experiments and any rinsate from the initial cleaning of contaminated glassware.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Packaging and Labeling
Correct packaging and labeling are essential for the safety of waste handlers and for regulatory compliance.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure lid.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "468719-52-0".
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Include the date when the waste was first added to the container.
-
Affix any other specific hazard warnings as required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage of Hazardous Waste
Proper storage of AFP464 waste awaiting pickup is crucial to prevent accidents in the laboratory.
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by qualified personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
EHS will then transport the waste to a licensed hazardous waste disposal facility. The preferred method for the destruction of potent pharmaceutical compounds and fluorinated organic compounds is high-temperature incineration.[2][5]
IV. Decontamination of Laboratory Equipment
All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or methanol, if compatible with the equipment) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
VI. Signaling Pathway of AFP464 (for informational purposes)
To provide a more comprehensive understanding of the compound being handled, the following diagram illustrates the known signaling pathway of AFP464's active metabolite, aminoflavone.
Caption: Simplified signaling pathway of AFP464 leading to apoptosis.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Afp-464 | C24H31F3N4O9S2 | CID 21144069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling AFP464 free base
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of AFP464 free base in a laboratory setting. AFP464 is an investigational cytotoxic agent, and stringent adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
AFP464 is a prodrug of aminoflavone, which is metabolized into reactive species that covalently bind to DNA, indicating its cytotoxic and potentially genotoxic nature. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related aromatic amines and the known mechanism of action necessitate handling it as a hazardous compound.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Specification | Rationale |
| Hands | Double Gloving | Nitrile gloves, powder-free. Change outer glove immediately upon contamination. | Prevents skin contact with the cytotoxic agent. Double gloving provides an additional barrier. |
| Body | Lab Coat | Disposable, solid-front, back-closing lab coat made of a low-permeability fabric. | Protects against splashes and aerosol exposure. A disposable coat prevents cross-contamination. |
| Eyes | Safety Goggles | Chemical splash goggles that provide a seal around the eyes. | Protects eyes from splashes, and aerosols. |
| Face | Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. | Protects against inhalation of the powdered compound. |
Engineering Controls and Laboratory Practices
Engineering controls are designed to isolate the hazard from the worker. When handling this compound, the following engineering controls and laboratory practices are mandatory.
-
Ventilation: All handling of this compound powder and solutions should be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Designate a specific area within the laboratory for the handling of AFP464. This area should be clearly marked with a "Cytotoxic Agent in Use" sign.
-
Work Surface: Work surfaces should be covered with a disposable, absorbent, plastic-backed liner to contain any spills. This liner should be disposed of as cytotoxic waste after each procedure.
-
Safe Handling Practices:
-
Avoid the creation of aerosols.
-
Use a plastic spatula for weighing and transferring the solid compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
All equipment used for handling AFP464 (e.g., spatulas, glassware) must be decontaminated or disposed of as cytotoxic waste.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Kit Contents:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or granules
-
Two pairs of disposable gloves
-
Disposable scoop and scraper
-
Hazardous waste bags (clearly labeled as "Cytotoxic Waste")
-
Decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol)
Spill Response Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as outlined above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent pads or granules, starting from the outside and working inwards.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using a scoop and scraper and place it in a designated cytotoxic waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area with a decontaminating solution (e.g., 10% bleach), followed by a rinse with 70% ethanol.
-
Allow the area to air dry.
-
-
Dispose of Waste: All materials used to clean the spill, including PPE, must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Labeling |
| Solid Waste | Puncture-resistant, leak-proof container | "Cytotoxic Waste" |
| (Contaminated PPE, plasticware, absorbent pads) | ||
| Liquid Waste | Leak-proof, screw-cap container | "Cytotoxic Liquid Waste" |
| (Unused solutions, contaminated solvents) | ||
| Sharps | Puncture-proof sharps container | "Cytotoxic Sharps" |
| (Contaminated needles, syringes, glassware) |
Disposal Workflow:
Caption: Workflow for the proper segregation and disposal of AFP464 waste.
Signaling Pathway of Aminoflavone (Active Metabolite of AFP464)
AFP464 is a prodrug that is rapidly converted to its active metabolite, aminoflavone. Aminoflavone's cytotoxic effects are mediated through its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.
Caption: Simplified signaling pathway of aminoflavone leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
